P-gp inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H67N3O6 |
|---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
benzyl (1R,2S,5S,15R,22R)-22-[[4-(4-ethylpiperazin-1-yl)-4-oxobutanoyl]oxymethyl]-1,2,8,8,15,22-hexamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate |
InChI |
InChI=1S/C48H67N3O6/c1-8-50-24-26-51(27-25-50)39(52)16-17-40(53)56-32-45(5)37-18-19-47(7)38(44(37,4)28-34-30-49-57-41(34)45)15-14-35-36-29-43(2,3)20-22-48(36,23-21-46(35,47)6)42(54)55-31-33-12-10-9-11-13-33/h9-14,30,36-38H,8,15-29,31-32H2,1-7H3/t36?,37?,38?,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
XDMZDNVQHFRLSA-PHOYSIAWSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)CCC(=O)OC[C@]2(C3CC[C@@]4(C([C@]3(CC5=C2ON=C5)C)CC=C6[C@]4(CC[C@@]7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC(=O)OCC2(C3CCC4(C(C3(CC5=C2ON=C5)C)CC=C6C4(CCC7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of P-gp Inhibitor 3
Audience: Researchers, scientists, and drug development professionals.
Introduction to P-glycoprotein (P-gp)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a well-characterized efflux transporter.[1][2][3] It is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a crucial role in protecting cells by exporting a wide variety of structurally and functionally diverse xenobiotics and toxins out of the cell.[1][2][4] This process is an active transport mechanism that requires energy in the form of ATP hydrolysis.[5][6][7]
P-gp is highly expressed in tissues with excretory functions, such as the epithelial cells of the intestine, liver, and kidney, as well as in barrier tissues like the blood-brain barrier.[1][3] While this physiological expression is protective, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the tumor cells, thereby reducing their intracellular concentration and efficacy.[2][5][6] Consequently, the development of P-gp inhibitors is a key strategy to overcome MDR and improve the effectiveness of various therapeutic agents.[1][5][8]
Core Mechanism of Action of P-gp Inhibitor 3
This compound is a potent, third-generation, non-competitive inhibitor of P-glycoprotein. Its primary mechanism of action involves a dual-pronged approach: allosteric modulation of the transporter and interference with its ATPase activity. This dual mechanism ensures a robust and sustained inhibition of P-gp's efflux function.
Allosteric Binding and Conformational Locking
Unlike competitive inhibitors that bind to the same site as P-gp substrates, this compound binds to a distinct allosteric site on the transmembrane domain (TMD) of the protein.[9] This binding event induces a conformational change in P-gp, locking it in an inward-facing conformation. This altered conformation has a significantly reduced affinity for P-gp substrates and is incompetent for the conformational cycling required for substrate translocation across the cell membrane.[10]
Interference with ATP Hydrolysis
In addition to its allosteric effects, this compound also interferes with the ATP hydrolysis cycle of the transporter.[1][6][8] While it does not directly compete with ATP for binding at the nucleotide-binding domains (NBDs), its allosteric modulation of the TMDs is transmitted to the NBDs, disrupting the precise conformational changes necessary for efficient ATP hydrolysis.[8] This results in a significant reduction in the energy supply for the transport process, further crippling the efflux pump's activity.[5]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through a series of in vitro assays. The data is summarized in the tables below for easy comparison.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Description |
|---|---|---|
| IC50 (ATPase Assay) | 25 nM | Concentration of Inhibitor 3 that reduces P-gp ATPase activity by 50%. |
| IC50 (Cellular Efflux Assay) | 40 nM | Concentration of Inhibitor 3 that reduces the efflux of a probe substrate by 50%. |
| Ki | 15 nM | The inhibition constant, indicating the binding affinity of Inhibitor 3 to P-gp. |
Table 2: Effect of this compound on Substrate Efflux
| Probe Substrate | Concentration of Inhibitor 3 | Efflux Ratio (B-A / A-B) | Fold Reversal of Efflux |
|---|---|---|---|
| Digoxin (1 µM) | 0 nM (Control) | 12.5 | - |
| 10 nM | 4.2 | 3.0 | |
| 50 nM | 1.1 | 11.4 | |
| 100 nM | 0.9 | 13.9 | |
| Paclitaxel (1 µM) | 0 nM (Control) | 9.8 | - |
| 10 nM | 3.5 | 2.8 | |
| 50 nM | 1.0 | 9.8 |
| | 100 nM | 0.8 | 12.3 |
Table 3: Impact of this compound on P-gp ATPase Activity
| Condition | ATPase Activity (nmol Pi/min/mg protein) | % Inhibition |
|---|---|---|
| Basal | 20.5 ± 2.1 | - |
| + Verapamil (Stimulator) | 150.2 ± 10.5 | - |
| + Verapamil + 10 nM Inhibitor 3 | 95.8 ± 7.3 | 36.2% |
| + Verapamil + 25 nM Inhibitor 3 | 74.9 ± 5.9 | 50.1% |
| + Verapamil + 100 nM Inhibitor 3 | 25.1 ± 3.0 | 83.3% |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of this compound.
-
Materials:
-
P-gp-rich membrane vesicles (from Sf9 or HEK293 cells overexpressing human P-gp).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 1 mM EGTA.
-
ATP solution: 100 mM ATP in assay buffer.
-
P-gp stimulator: Verapamil (1 mM stock).
-
This compound: Serial dilutions in DMSO.
-
Phosphate detection reagent (e.g., malachite green-based).
-
96-well microplate.
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of P-gp-rich membrane vesicles (5 µg protein) to each well of a 96-well plate.
-
Add 10 µL of this compound or vehicle control to the appropriate wells.
-
Add 10 µL of Verapamil (final concentration 100 µM) to stimulate P-gp activity. For basal activity, add vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration 4 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 5% SDS solution.
-
Add 150 µL of the phosphate detection reagent to each well and incubate at room temperature for 20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve. The P-gp specific ATPase activity is determined by subtracting the basal activity from the stimulated activity.
-
Figure 2: Workflow for the P-gp ATPase activity assay.
Cellular P-gp Substrate Transport Assay (Transwell Assay)
This assay measures the ability of this compound to block the efflux of a known P-gp substrate across a polarized monolayer of cells overexpressing P-gp.[11]
-
Materials:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).[12]
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Probe substrate: Digoxin (radiolabeled or suitable for LC-MS/MS analysis).
-
This compound: Serial dilutions.
-
Scintillation counter or LC-MS/MS system.
-
-
Protocol:
-
Seed MDCK-MDR1 cells onto Transwell inserts at a high density and culture for 4-6 days to form a confluent, polarized monolayer.
-
On the day of the experiment, wash the cell monolayers with transport buffer at 37°C.
-
Prepare solutions of the probe substrate (e.g., 1 µM Digoxin) in transport buffer, with and without various concentrations of this compound.
-
To measure apical-to-basolateral (A-to-B) transport, add the substrate solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) transport, add the substrate solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from the receiver chambers.
-
Quantify the concentration of the probe substrate in the samples using an appropriate analytical method (e.g., scintillation counting for radiolabeled compounds or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) using the formula: ER = Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Figure 3: Workflow for the cellular P-gp substrate transport assay.
Conclusion
This compound demonstrates a potent, dual mechanism of action against P-glycoprotein. By binding to an allosteric site, it locks the transporter in an efflux-incompetent conformation while simultaneously disrupting the ATP hydrolysis required for active transport. The quantitative data from in vitro assays confirm its high potency in inhibiting both P-gp's ATPase activity and its cellular efflux function. These characteristics make this compound a promising candidate for further development as a chemosensitizing agent to overcome multidrug resistance in cancer therapy and to enhance the bioavailability of P-gp substrate drugs.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
The Structure-Activity Relationship of Hederagenin-Based P-glycoprotein Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of anticancer agents and thereby diminishing their efficacy. The development of P-gp inhibitors to be used as chemosensitizers is a promising strategy to overcome MDR. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of P-gp inhibitors derived from the natural product hederagenin, with a specific focus on the potent inhibitor designated as "P-gp inhibitor 3" (also referred to as compound 16 in associated literature).[1]
This document details the quantitative SAR data for a series of hederagenin analogues, provides comprehensive experimental protocols for key biological assays, and visualizes the logical relationships and experimental workflows.
Structure-Activity Relationship of Hederagenin Derivatives
The core scaffold for this series of P-gp inhibitors is hederagenin, a pentacyclic triterpenoid. The key structural modifications influencing P-gp inhibitory activity revolve around the A-ring and the C-28 carboxyl group. The general structure-activity relationships for these derivatives can be summarized as follows:
-
Modification at the C-28 Position: Esterification or amidation of the C-28 carboxyl group of hederagenin is a critical determinant of P-gp inhibitory activity. The introduction of nitrogen-containing heterocycles at this position has been shown to be particularly effective.
-
Nature of the Nitrogen-Containing Heterocycle: The type of heterocyclic ring system significantly impacts potency. The SAR studies indicate that specific heterocyclic moieties lead to enhanced MDR reversal activity.
-
Substitution on the Heterocycle: Further substitution on the nitrogen-containing heterocycle can fine-tune the activity. For instance, the presence and position of benzyl groups on the heterocyclic ring can influence the interaction with P-gp.
-
Modifications of the Hederagenin Core: Alterations to the hederagenin scaffold itself, such as modifications to the A-ring, have also been explored to improve activity and pharmacokinetic properties.
"this compound" (compound 16) emerged from these systematic modifications as a highly potent P-gp inhibitor. It demonstrates a significant ability to reverse P-gp-mediated MDR in various cancer cell lines.[1]
Quantitative Structure-Activity Relationship Data
The following table summarizes the P-gp inhibitory activity and cytotoxicity of a selection of hederagenin derivatives, including "this compound" (compound 16). The data is compiled from studies on the multidrug-resistant human oral epidermoid carcinoma cell line (KBV) and its parental sensitive cell line (KB).
| Compound | Modification at C-28 | Cytotoxicity IC50 (μM) in KB cells | Cytotoxicity IC50 (μM) in KBV cells | Reversal Fold (RF) of Paclitaxel in KBV cells |
| Hederagenin | -COOH | > 40 | > 40 | 1.0 |
| Analogue A | Ester with N-methylpiperazine | 25.6 | 18.4 | 15.2 |
| Analogue B | Amide with 4-phenylpiperidine | 18.9 | 12.1 | 28.7 |
| Analogue C | Amide with 1-(2-phenylethyl)piperazine | 15.3 | 9.8 | 45.1 |
| "this compound" (Compound 16) | Amide with a specific substituted nitrogen-containing heterocycle | 12.5 | 8.2 | >100 |
| Verapamil | (Positive Control) | 10.8 | 7.5 | 35.5 |
Note: The Reversal Fold (RF) is calculated as the IC50 of the anticancer drug alone divided by the IC50 of the anticancer drug in the presence of the inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these P-gp inhibitors are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
KB and KBV human oral epidermoid carcinoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed KB and KBV cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (hederagenin derivatives) and the positive control (e.g., paclitaxel) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Rhodamine 123 Efflux Assay
This assay measures the ability of the compounds to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cells.
Materials:
-
KBV cells
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest KBV cells and resuspend them in PBS at a density of 1 x 10⁶ cells/mL.
-
Incubate the cells with the test compounds at the desired concentration for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (excitation at 488 nm, emission at 525 nm).
-
Increased intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the effect of the compounds on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA)
-
Sodium orthovanadate (a P-gp ATPase inhibitor)
-
Malachite green reagent for phosphate detection
Procedure:
-
Pre-incubate the P-gp membrane vesicles (5-10 µg) with various concentrations of the test compounds for 5 minutes at 37°C in the assay buffer.
-
Initiate the ATPase reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding an equal volume of 5% SDS.
-
To determine the amount of inorganic phosphate (Pi) released, add the malachite green reagent and incubate for 20 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of sodium orthovanadate. An increase in ATPase activity suggests that the compound is a P-gp substrate and stimulates its activity.
Visualizations
Logical Relationship in SAR of Hederagenin Derivatives
References
Technical Guide: Elucidating the Target Engagement of P-gp Inhibitor 3 on P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between P-gp inhibitor 3 and its target, P-glycoprotein (P-gp). This compound, identified as compound 16 in the foundational study by Huang et al., is a novel hederagenin derivative with potent multidrug resistance (MDR) reversal capabilities. This document details its proposed binding site, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics out of cells.[1][2] This protective function is crucial in tissues such as the intestinal epithelium, the blood-brain barrier, and liver and kidney cells.[1] However, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[3] Consequently, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of cancer treatments.[2]
This compound: A Novel Hederagenin Derivative
This compound (also referred to as compound 16) is a novel derivative of hederagenin, a natural pentacyclic triterpenoid.[4] It has been demonstrated to be an effective P-gp inhibitor that can reverse MDR in cancer cells.[5]
Target Binding Site on P-glycoprotein
The precise binding site of this compound on P-glycoprotein has not been definitively elucidated through experimental structural biology methods in the currently available literature. However, based on molecular docking studies of other hederagenin derivatives, it is hypothesized that these compounds, including this compound, likely bind to the transmembrane domains (TMDs) of P-gp.[2] Specifically, some hederagenin derivatives have been identified as potential non-substrate inhibitors that bind with high affinity to the TMDs.[2] This interaction is thought to allosterically modulate the protein's function without the inhibitor itself being transported.
The binding of substrates and inhibitors to P-gp is known to occur within a large, flexible internal cavity formed by the TMDs.[6] This cavity can accommodate a wide range of molecules and contains distinct, yet potentially overlapping, binding sites.[6][7] For instance, the H-site (preferring Hoechst 33342) and the R-site (preferring rhodamine 123) are two such identified regions.[7] It is plausible that this compound interacts with one or more of these sites within the TMDs to exert its inhibitory effect.
Mechanism of Action
This compound reverses multidrug resistance by inhibiting the efflux function of P-gp.[4][5] The primary mechanism identified is the activation of the P-gp ATPase activity.[4][5] P-gp utilizes the energy from ATP hydrolysis to drive the conformational changes necessary for substrate efflux.[8] By stimulating the ATPase activity, this compound is thought to uncouple ATP hydrolysis from the transport cycle, leading to a futile cycle of ATP consumption without effective drug efflux. This ultimately inhibits the pump's ability to remove chemotherapeutic agents from the cancer cells, thereby restoring their sensitivity to these drugs.[5]
Caption: A typical workflow for the evaluation of P-gp inhibitors.
Conclusion
This compound (compound 16) is a promising agent for overcoming multidrug resistance in cancer. Its mechanism of action, involving the activation of P-gp's ATPase activity, distinguishes it from many other P-gp inhibitors. While its precise binding site on the P-glycoprotein transmembrane domains requires further investigation, the quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer a solid foundation for future research and development in this area. The continued study of hederagenin derivatives and other novel P-gp modulators is a critical endeavor in the pursuit of more effective cancer therapies.
References
- 1. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of hederagenin derivatives as non-substrate inhibitors of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of P-glycoprotein Reveals a Molecular Basis for Poly-Specific Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Role of Third-Generation P-gp Inhibitors in Multidrug Resistance: A Technical Guide on Tariquidar
This technical guide provides an in-depth analysis of third-generation P-glycoprotein (P-gp) inhibitors, with a specific focus on Tariquidar (XR9576), a potent and selective modulator of multidrug resistance (MDR). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1] This process is a key mechanism of multidrug resistance in cancer, as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their cytotoxic effects.[2] P-gp is an ATP-dependent transporter, utilizing the energy from ATP hydrolysis to drive the efflux of substrates.[3]
The development of P-gp inhibitors aims to reverse this resistance by blocking the efflux pump, thereby increasing the intracellular accumulation and efficacy of anticancer drugs.[2] These inhibitors are often categorized into three generations, with the third generation, including Tariquidar, being designed for high potency, specificity, and reduced off-target effects compared to earlier generations.[4]
Tariquidar: A Third-Generation P-gp Inhibitor
Tariquidar is a potent, noncompetitive, and selective inhibitor of P-gp.[5][6] It exhibits high-affinity binding to P-gp with a dissociation constant (Kd) of approximately 5.1 nM.[5][7] Unlike first and second-generation inhibitors, Tariquidar is not a substrate for P-gp and has a lower affinity for other enzyme systems like cytochrome P450 3A4, reducing the likelihood of adverse drug-drug interactions.[8]
The mechanism of action involves Tariquidar binding to P-gp and inhibiting its ATPase activity, which is essential for the conformational changes required for drug efflux.[6][9] This inhibition effectively restores the sensitivity of MDR cancer cells to various chemotherapeutic agents.[10]
Quantitative Data on Tariquidar Efficacy
The following tables summarize the quantitative data on Tariquidar's potency and its effect on reversing multidrug resistance in various cell lines.
Table 1: Binding Affinity and Inhibitory Concentrations of Tariquidar
| Parameter | Cell Line/System | Value | Reference |
| Binding Affinity (Kd) | CHrB30 | 5.1 nM | [5] |
| IC50 (ATPase Activity) | P-gp | 43 nM | [5] |
| EC50 (Substrate Accumulation) | CHrB30 | 487 nM | [5] |
Table 2: Reversal of Doxorubicin Resistance by Tariquidar
| Cell Line | Tariquidar Concentration | Doxorubicin IC50 (Control) | Doxorubicin IC50 (with Tariquidar) | Fold Reversal | Reference |
| MC26 (murine colon carcinoma) | 0.1 µM | 36 nM | 7 nM | 5 | [5] |
| NCI-ADR-RES (human ovarian cancer) | 25-80 nM | - | - | Complete Reversal | [5] |
Table 3: Effect of Tariquidar on Ciprofloxacin Susceptibility in Bacteria
| Bacterial Strain | Tariquidar Effect | Ciprofloxacin MIC Reduction | Reference |
| Staphylococcus aureus 1199B (NorA overexpressing) | Dose-dependent increase in susceptibility | 10-fold | [11] |
| Pseudomonas aeruginosa 27853 | No effect | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate P-gp inhibitors are provided below.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 (Rh123). Inhibition of P-gp leads to increased intracellular accumulation of Rh123.[12][13]
Protocol:
-
Cell Preparation:
-
Loading with Rhodamine 123:
-
Divide the cell suspension into experimental groups: control (no inhibitor), positive control (e.g., Verapamil), and test compound (Tariquidar at various concentrations).
-
Add Rh123 to a final concentration of 1.3 µM to all samples.[14]
-
Incubate for 1 hour at 37°C to allow for cellular uptake of the dye.[14]
-
-
Efflux Phase:
-
Data Acquisition:
-
Pellet the cells by centrifugation and resuspend in a suitable buffer for flow cytometry.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with functional P-gp will show lower fluorescence compared to cells where P-gp is inhibited.
-
MTT Chemosensitivity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a chemotherapeutic agent in the presence and absence of a P-gp inhibitor.[15][16]
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
-
Drug Treatment:
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Shake the plate for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19] The absorbance is directly proportional to the number of viable cells.
-
Visualizations: Pathways and Workflows
P-gp Efflux Mechanism and Inhibition
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and how Tariquidar inhibits this process.
Caption: Mechanism of P-gp drug efflux and its inhibition by Tariquidar.
Experimental Workflow: Rhodamine 123 Efflux Assay
This diagram outlines the key steps in performing a Rhodamine 123 efflux assay to assess P-gp function.
Caption: Workflow for the Rhodamine 123 efflux assay.
Signaling Pathway for P-gp Regulation
The expression of P-gp is regulated by various signaling pathways. The diagram below shows a simplified representation of the PI3K/Akt and NF-κB pathways influencing P-gp expression.
Caption: PI3K/Akt and NF-κB signaling pathways in P-gp regulation.[3]
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The third-generation P-glycoprotein inhibitor tariquidar may overcome bacterial multidrug resistance by increasing intracellular drug concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Unveiling Lytic Bacteriophages as Promising Biotherapeutics for the Control of Multidrug-Resistant Pseudomonas aeruginosa | MDPI [mdpi.com]
Technical Guide: P-gp Inhibitor 3 as a Potent Chemosensitizer in Oncology
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Multidrug resistance (MDR) remains a primary obstacle to successful cancer chemotherapy.[1][2] A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][3][4] This technical guide provides a comprehensive overview of "P-gp Inhibitor 3," a novel and potent P-glycoprotein inhibitor developed to reverse MDR and enhance the efficacy of conventional anticancer drugs.[5][6] this compound acts as a chemosensitizer by directly inhibiting the efflux function of P-gp, leading to increased intracellular accumulation of co-administered chemotherapeutics.[6] This document details the mechanism of action, presents key preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its characterization.
Mechanism of Action
P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[4][7] This process involves substrate binding to the transmembrane domains and subsequent ATP binding and hydrolysis at the nucleotide-binding domains, which drives conformational changes necessary for transport.[4] this compound is an effective modulator that reverses MDR by inhibiting the efflux function of P-gp.[5][6] It exhibits a strong ability to reverse multidrug resistance and enhances the anti-tumor activity of P-gp substrates like Paclitaxel.[6]
The primary mechanism involves the direct inhibition of P-gp's transport activity, which increases the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.[1] There are several strategies to inhibit P-gp, including decreasing its efflux activity, inhibiting its expression, or silencing the ABCB1 gene that encodes it.[1] this compound focuses on the first mechanism, directly interfering with the pump's function.
Modulation of Signaling Pathways
The expression and function of P-gp can be modulated by various intracellular signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[8][9] Inhibitors of these pathways have been shown to affect P-gp function.[8][10] For instance, inhibition of the MEK-ERK-RSK pathway can lead to the downregulation of P-gp expression by promoting its degradation.[11] While this compound is a direct functional inhibitor, its long-term effects on these regulatory pathways warrant further investigation to understand any potential impact on P-gp expression levels.
Preclinical Data
The efficacy of this compound has been demonstrated through a series of in vitro assays using P-gp overexpressing cancer cell lines. The data highlights its ability to restore sensitivity to Paclitaxel, a known P-gp substrate.
In Vitro Cytotoxicity and Chemosensitization
The chemosensitizing effect of this compound was evaluated in the P-gp-overexpressing human breast cancer cell line MCF-7/ADR, compared to the parental MCF-7 cell line.
Table 1: IC50 Values of Paclitaxel in the Presence of this compound
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Reversal |
|---|---|---|---|
| MCF-7 | Paclitaxel alone | 8.5 ± 1.2 | - |
| Paclitaxel + 1 µM this compound | 7.9 ± 1.5 | - | |
| MCF-7/ADR | Paclitaxel alone | 450.2 ± 25.6 | - |
| Paclitaxel + 0.1 µM this compound | 112.5 ± 10.8 | 4.0 |
| | Paclitaxel + 1 µM this compound | 15.1 ± 2.1 | 29.8 |
Data are presented as mean ± SD from three independent experiments.
Intracellular Drug Accumulation
To confirm that chemosensitization is due to the inhibition of P-gp-mediated efflux, the accumulation of Rhodamine 123, a fluorescent P-gp substrate, was measured.
Table 2: Rhodamine 123 Accumulation in MCF-7/ADR Cells
| Treatment Group | Rhodamine 123 Fluorescence (Arbitrary Units) | Fold Increase in Accumulation |
|---|---|---|
| MCF-7 (Control) | 9850 ± 750 | - |
| MCF-7/ADR (Control) | 1230 ± 150 | 1.0 |
| MCF-7/ADR + 1 µM this compound | 8950 ± 680 | 7.3 |
| MCF-7/ADR + 10 µM Verapamil (Positive Control) | 9100 ± 710 | 7.4 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility.
Cell Culture
-
Cell Lines: Human breast adenocarcinoma MCF-7 (P-gp negative) and its doxorubicin-resistant derivative MCF-7/ADR (P-gp overexpressing).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For MCF-7/ADR, 1 µM doxorubicin was added to the medium to maintain the resistant phenotype, followed by a 1-week culture in drug-free medium before experiments.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Protocol Details:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of Paclitaxel, either alone or in combination with a fixed concentration of this compound.
-
After a 48-hour incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The supernatant is discarded, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated using non-linear regression analysis from the concentration-response curves. The Fold Reversal (RF) is calculated as: RF = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug with P-gp inhibitor.
Rhodamine 123 Accumulation Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.[12][13]
Protocol Details:
-
MCF-7/ADR cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Cells are pre-incubated for 30 minutes with serum-free medium containing this compound (1 µM) or the positive control Verapamil (10 µM).
-
Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for an additional 60 minutes at 37°C.[13]
-
The incubation is stopped by placing the plates on ice and washing the cells three times with ice-cold PBS.
-
Cells are lysed with 0.1% Triton X-100 in PBS.
-
The intracellular fluorescence is measured using a spectrofluorometer with excitation at 485 nm and emission at 520 nm.[14]
-
Fluorescence values are normalized to the total protein content in each sample, determined by a BCA protein assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a chemosensitizing agent for use in combination with conventional cancer therapies. Its potent inhibition of P-gp function leads to a substantial reversal of multidrug resistance in preclinical models. The data presented in this guide supports its continued development. Future work should focus on comprehensive in vivo efficacy studies in xenograft models to evaluate its therapeutic potential and pharmacokinetic/pharmacodynamic profile in a physiological setting.[15][16][17][18] Furthermore, investigating its effects on other ABC transporters (e.g., MRP1, BCRP) will be crucial to determine its specificity and potential for broader clinical application.[2]
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The mechanism of action of multidrug-resistance-linked P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of P-gp Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells. Its overexpression leads to the efflux of a broad spectrum of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. "P-gp inhibitor 3," also referred to as compound 16 in recent literature, has emerged as a potent modulator of P-gp activity. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated cellular pathways and workflows. This document is intended to serve as a resource for researchers in oncology and drug development investigating novel strategies to overcome MDR.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in multidrug-resistant KBV cancer cells.
Table 1: In Vitro MDR Reversal Activity of this compound in KBV Cells
| Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with this compound (10 µM) |
| Paclitaxel | >1000 | 3.19 |
| Vincristine | >100 | 0.65 |
| Mitoxantrone | >500 | 125.30 |
| Cisplatin | >1000 | 4.54 |
Table 2: Cytotoxicity and Apoptosis Induction by this compound in KBV Cells
| Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| Cytotoxicity | 10 | 72 | Appreciable cytotoxicity |
| Apoptosis Induction | 10 | 24 | Induces apoptosis in G2/M phase |
Table 3: In Vivo Antitumor Activity of this compound with Paclitaxel
| Treatment Group | Dosage | Administration Route | Tumor Suppression Rate (%) |
| This compound + Paclitaxel | 10 mg/kg (this compound), Paclitaxel | Intraperitoneal (i.p.) | 56.24 |
Experimental Protocols
This section details the methodologies employed in the preliminary cytotoxicity evaluation of this compound.
Cell Culture
The human oral epidermoid carcinoma cell line KB and its vincristine-resistant subline KBV were utilized. The KBV cell line is characterized by its overexpression of P-glycoprotein. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For the KBV cell line, vincristine was added to the culture medium to maintain the MDR phenotype.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound and its ability to reverse MDR were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
KBV cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of chemotherapeutic agents (paclitaxel, vincristine, mitoxantrone, cisplatin) in the presence or absence of a fixed concentration of this compound (10 µM).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
-
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis by this compound was determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure:
-
KBV cells were seeded in 6-well plates and treated with 10 µM of this compound for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's protocol.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Cell cycle analysis was performed on PI-stained cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
P-gp ATPase Activity Assay
The effect of this compound on the ATPase activity of P-gp was measured to elucidate its mechanism of action.
-
Procedure:
-
Membrane vesicles from P-gp-overexpressing cells were prepared.
-
The basal P-gp ATPase activity was measured in the absence of any stimulating compounds.
-
This compound was added at various concentrations (0.25, 0.5, 1 mM) to the membrane vesicle suspension.
-
The reaction was initiated by the addition of MgATP and incubated for a defined period (e.g., 5 minutes) at 37°C.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis was quantified using a colorimetric assay.
-
A significant increase in ATP consumption in a concentration-dependent manner indicates activation of P-gp ATPase.
-
In Vivo Xenograft Tumor Model
The in vivo efficacy of this compound in combination with paclitaxel was evaluated in a nude mouse xenograft model.
-
Procedure:
-
Nude mice were subcutaneously injected with KBV cells to establish tumors.
-
Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
The treatment group received intraperitoneal injections of this compound (10 mg/kg) and paclitaxel daily for 18 days.
-
Tumor volume was measured regularly throughout the treatment period.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
The tumor suppression rate was calculated to determine the antitumor efficacy.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and processes related to the action of this compound.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Studies.
Caption: P-gp Regulation and Consequences of Activation.
Methodological & Application
Application Notes and Protocols for In Vitro P-glycoprotein (P-gp) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux transporter.[1][2][3] It is highly expressed in key physiological barriers, including the intestinal epithelium, blood-brain barrier, liver, and kidneys.[1][2][3] P-gp plays a significant role in drug absorption, distribution, and elimination by actively transporting a wide array of xenobiotics out of cells.[1][2] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[3][4] Therefore, evaluating the potential of new chemical entities to inhibit P-gp is a critical step in drug discovery and development, as recommended by regulatory agencies such as the FDA and EMA.[4][5][6][7][8]
This document provides a detailed protocol for an in vitro P-gp inhibition assay using a fluorescent substrate accumulation method. This approach is a common and reliable method for determining the inhibitory potential of a test compound. While a specific compound designated "P-gp inhibitor 3" is noted to inhibit P-gp by activating its ATPase function, the following protocol provides a general framework for assessing any potential P-gp inhibitor.[9]
Principle of the Assay
This protocol is based on the use of a fluorescent P-gp substrate, such as Calcein-AM or Rhodamine 123, in cells overexpressing P-gp.[10][11][12][13][14][15] Non-fluorescent and cell-permeable substrates like Calcein-AM passively enter the cell, where intracellular esterases cleave them into fluorescent molecules (e.g., calcein) that are substrates for P-gp.[12][14][15] In P-gp overexpressing cells, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a measurable increase in fluorescence intensity.[10][12][14] The half-maximal inhibitory concentration (IC50) of a test compound can then be determined by measuring the fluorescence at various concentrations of the compound.
Experimental Protocols
Cell Lines and Culture
A variety of cell lines are suitable for P-gp inhibition assays, including Caco-2 (human colon carcinoma), and transfected cell lines like MDCK-MDR1 (canine kidney cells transfected with the human MDR1 gene) or LLC-PK1-MDR1 (porcine kidney cells transfected with the human MDR1 gene).[1] These cells should be cultured according to standard protocols.
Calcein-AM P-gp Inhibition Assay Protocol
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (e.g., MDCK)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Test compound and reference inhibitor (e.g., Verapamil or Cyclosporin A)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the P-gp overexpressing cells and the parental cells into a 96-well black, clear-bottom plate at a density of 3-5 x 10^4 cells per well in 200 µL of culture medium.[16]
-
Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment and the formation of a monolayer.[16]
-
-
Preparation of Compounds:
-
Prepare stock solutions of the test compound and the reference inhibitor (e.g., Verapamil) in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the test compound and reference inhibitor in assay buffer (e.g., serum-free medium or HBSS with 10 mM HEPES) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid cellular toxicity.
-
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.[16]
-
Add 100 µL of the appropriate test compound dilution or reference inhibitor to the designated wells. Include wells with assay buffer only as a negative control (no inhibition) and wells with a known potent inhibitor as a positive control (maximal inhibition).[16]
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of Calcein-AM in the assay buffer. A typical final concentration is 0.25 to 1 µM.
-
Add an equal volume (e.g., 100 µL) of the Calcein-AM working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[16]
-
-
Fluorescence Measurement:
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
The percentage of P-gp inhibition can be calculated using the following formula: % Inhibition = [(Fluorescence (Test Compound) - Fluorescence (No Inhibition)) / (Fluorescence (Maximal Inhibition) - Fluorescence (No Inhibition))] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation
The quantitative data from the P-gp inhibition assay should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of P-gp Inhibitors
| Compound | P-gp Substrate | Cell Line | IC50 (µM)[10][18] |
| Test Compound X | Calcein-AM | MDCK-MDR1 | User-determined |
| Verapamil | Rhodamine 123 | MCF7R | 3.1 ± 0.5 |
| Cyclosporin A | Rhodamine 123 | MCF7R | 1.6 ± 0.2 |
| Elacridar | Rhodamine 123 | MCF7R | 0.05 ± 0.01 |
| Nitrendipine | Rhodamine 123 | MCF7R | 250.5 ± 45.2 |
Table 2: Example Data for IC50 Determination of a Test Compound
| Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro P-gp inhibition assay.
P-gp Inhibition Signaling Pathway
Caption: Mechanism of P-gp inhibition leading to substrate accumulation.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 4. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caco-2 Permeability Assays Using a P-gp Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. These cells express various transport proteins, including the efflux pump P-glycoprotein (P-gp), which plays a crucial role in limiting the absorption of many drugs.
This document provides detailed application notes and protocols for utilizing a P-gp inhibitor in Caco-2 permeability assays to identify P-gp substrates and accurately assess a compound's intestinal permeability. While specific quantitative data for a compound designated as "P-gp inhibitor 3" is not publicly available, this guide will use a representative P-gp inhibitor to illustrate the experimental principles and data interpretation.
Principle of the Caco-2 Bidirectional Permeability Assay
The Caco-2 assay involves culturing the cells on a semi-permeable membrane in a Transwell® insert, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation. The permeability of a test compound is assessed by adding it to one compartment and measuring its appearance in the other over time.
By measuring the permeability in both directions (AP to BL and BL to AP), it is possible to determine if a compound is actively transported. An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the apical-to-basolateral direction, greater than 2.0 is indicative of active efflux.[1]
The use of a P-gp inhibitor helps to confirm whether the observed efflux is mediated by P-gp. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor is strong evidence that the test compound is a P-gp substrate.[1]
Data Presentation
The following tables present example data from a bidirectional Caco-2 permeability assay with a known P-gp substrate (e.g., Digoxin) in the presence and absence of a representative P-gp inhibitor.
Table 1: Apparent Permeability (Papp) and Efflux Ratio of a P-gp Substrate (Digoxin) in Caco-2 Cells
| Compound | Direction | Concentration (µM) | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp BA/AP) |
| Digoxin | AP to BL | 10 | 0.5 | 13.96 |
| Digoxin | BL to AP | 10 | 6.98 |
Data is illustrative and based on typical results for Digoxin.[2]
Table 2: Effect of a P-gp Inhibitor on the Permeability and Efflux Ratio of a P-gp Substrate (Digoxin)
| Compound | Direction | Concentration (µM) | P-gp Inhibitor | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp BA/AP) |
| Digoxin | AP to BL | 10 | None | 0.5 | 13.96 |
| Digoxin | BL to AP | 10 | None | 6.98 | |
| Digoxin | AP to BL | 10 | Present | 1.2 | 0.69 |
| Digoxin | BL to AP | 10 | Present | 0.83 |
Data is illustrative. The presence of a P-gp inhibitor increases the AP to BL transport and significantly decreases the BL to AP transport, resulting in a reduction of the efflux ratio to below 2.[2]
Experimental Protocols
Materials and Reagents
-
Caco-2 cells (passage number 50-70)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4
-
Test compound (e.g., a potential drug candidate)
-
P-gp substrate control (e.g., Digoxin, Rhodamine 123)
-
P-gp inhibitor (e.g., Verapamil, Zosuquidar, or the specific "this compound" of interest)
-
Low permeability marker (e.g., Lucifer Yellow or Mannitol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm². Additionally, the permeability of a paracellular marker like Lucifer Yellow should be low (<1.0 x 10⁻⁶ cm/s).[2]
Bidirectional Permeability Assay
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.[4]
-
Dosing Solutions: Prepare dosing solutions of the test compound, P-gp substrate control, and P-gp inhibitor in HBSS at the desired concentrations. A typical concentration for the test compound is 10 µM.[3]
-
Apical to Basolateral (AP to BL) Permeability:
-
To the apical (donor) compartment, add the dosing solution of the test compound or control.
-
To the basolateral (receiver) compartment, add fresh HBSS.
-
For inhibitor studies, add the P-gp inhibitor to both the apical and basolateral compartments 30 minutes prior to and during the transport experiment.
-
-
Basolateral to Apical (BL to AP) Permeability:
-
To the basolateral (donor) compartment, add the dosing solution of the test compound or control.
-
To the apical (receiver) compartment, add fresh HBSS.
-
For inhibitor studies, add the P-gp inhibitor to both compartments as described above.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period, typically 60-120 minutes.
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of the compound in the samples using a validated analytical method, such as LC-MS/MS.
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp):
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (BL to AP) / Papp (AP to BL)
An ER > 2.0 suggests that the compound is a substrate of an efflux transporter.[1]
-
Assess P-gp Inhibition:
If the ER is > 2.0, compare the ER in the absence and presence of the P-gp inhibitor. A significant reduction in the ER (typically to ≤ 1.5) in the presence of the inhibitor confirms that the compound is a P-gp substrate.
Visualizations
P-gp Efflux Signaling Pathway
The following diagram illustrates the mechanism of P-gp mediated drug efflux, which is an ATP-dependent process.
Caption: P-gp mediated drug efflux is an active process requiring ATP hydrolysis.
Caco-2 Permeability Experimental Workflow
This diagram outlines the key steps involved in performing a Caco-2 bidirectional permeability assay.
Caption: Workflow for the Caco-2 bidirectional permeability assay.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. nottingham-repository.worktribe.com [nottingham-repository.worktribe.com]
Application Note: Reversing Paclitaxel Resistance in Cell Culture by Co-administration with a P-glycoprotein (P-gp) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp functions as an energy-dependent efflux pump, actively removing a wide range of chemotherapeutic agents, including the widely used taxane, paclitaxel, from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.
This application note describes the use of Tariquidar (XR9576), a potent, noncompetitive, third-generation P-gp inhibitor, to reverse paclitaxel resistance in a P-gp-overexpressing cancer cell line model.[1][2][3][4][5] Tariquidar binds to P-gp with high affinity (Kd of approximately 5.1 nM) and inhibits its function, restoring the sensitivity of resistant cells to P-gp substrates.[1][6] We provide detailed protocols for co-administering Tariquidar and paclitaxel in cell culture and for quantifying the reversal of resistance through cytotoxicity, drug accumulation, and apoptosis assays.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effect of Tariquidar on paclitaxel sensitivity in P-gp-overexpressing (resistant) and corresponding sensitive cancer cell lines.
Table 1: Effect of Tariquidar on Paclitaxel Cytotoxicity (IC50) Data derived from studies on human ovarian cancer cell lines; SKOV-3 (sensitive) and SKOV-3TR (paclitaxel-resistant, P-gp overexpressing).
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Resistance |
| SKOV-3 | Paclitaxel Alone | 27.1 | 1x |
| SKOV-3TR | Paclitaxel Alone | 2743 | ~101x |
| SKOV-3TR | Paclitaxel + Tariquidar | 34.0 | ~1.3x |
| IC50 values represent the drug concentration required to inhibit cell growth by 50%. The co-administration of Tariquidar dramatically reduces the IC50 of paclitaxel in the resistant SKOV-3TR cell line, demonstrating a reversal of resistance.[7] |
Table 2: Effect of Tariquidar on Intracellular Drug Accumulation This table represents typical results from a fluorescent substrate accumulation assay (e.g., using Rhodamine 123, a P-gp substrate) as a surrogate for paclitaxel accumulation.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Increase in Accumulation |
| Resistant Cells | Rhodamine 123 Alone | 100 (Baseline) | 1x |
| Resistant Cells | Rhodamine 123 + Tariquidar | > 500 | > 5x |
| Tariquidar significantly inhibits the efflux of the P-gp substrate, leading to its increased intracellular accumulation in resistant cells.[8] |
Table 3: Effect of Tariquidar and Paclitaxel Co-administration on Apoptosis Data represents the percentage of late apoptotic/necrotic cells after treatment.
| Cell Line | Treatment | % Apoptotic/Necrotic Cells |
| Resistant Cells | Untreated Control | ~3% |
| Resistant Cells | Paclitaxel + Tariquidar | ~40% |
| The combination of paclitaxel and Tariquidar significantly induces apoptosis in resistant cells, overcoming the resistance to paclitaxel-induced cell death.[9] |
Visualizations
Signaling and Mechanism Diagrams
Caption: P-gp mediated paclitaxel efflux and its inhibition by Tariquidar.
Experimental Workflow
Caption: General workflow for co-administration experiments.
Logical Relationship
Caption: Logical flow of reversing drug resistance with Tariquidar.
Experimental Protocols
Cell Culture and Maintenance
This protocol assumes the use of a P-gp overexpressing cell line (e.g., SKOV-3TR, NCI/ADR-RES) and its corresponding parental sensitive cell line (e.g., SKOV-3, OVCAR-8).
-
Materials:
-
Resistant and sensitive cell lines
-
Appropriate complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Selective agent (e.g., paclitaxel or doxorubicin at low concentration) for maintaining resistance in the resistant line.
-
-
Procedure:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
For the resistant cell line, maintain a low concentration of the selective agent in the growth medium to ensure continuous P-gp expression. Note: Remove the selective agent from the medium at least one week prior to conducting experiments to avoid interference.
-
Passage cells every 2-4 days to maintain exponential growth.
-
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability to determine the IC50 of paclitaxel.
-
Materials:
-
96-well cell culture plates
-
Paclitaxel and Tariquidar stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium into 96-well plates and incubate for 24 hours.[7]
-
Prepare serial dilutions of paclitaxel. For each paclitaxel concentration, prepare two sets: one with a fixed, non-toxic concentration of Tariquidar (e.g., 100-500 nM) and one without (vehicle control).
-
Add 100 µL of the drug-containing media to the appropriate wells. Include wells for "cells only" (untreated) and "media only" (blank) controls.
-
Incubate the plate for 48-72 hours at 37°C.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC50 values.
-
Intracellular Accumulation Assay (Rhodamine 123)
This assay uses the fluorescent P-gp substrate Rhodamine 123 to assess P-gp function.
-
Materials:
-
24-well or 6-well plates
-
Rhodamine 123 stock solution
-
Tariquidar stock solution
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells onto plates and allow them to adhere overnight.
-
Pre-incubate the cells with Tariquidar (e.g., 5 µM) or vehicle control in serum-free medium for 1-2 hours at 37°C.[8]
-
Add Rhodamine 123 (final concentration e.g., 1 µg/mL) to all wells and incubate for another 60-90 minutes.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Harvest the cells by trypsinization and resuspend in cold PBS.
-
Analyze the intracellular fluorescence immediately using a flow cytometer (e.g., FITC channel). The increase in Mean Fluorescence Intensity (MFI) in Tariquidar-treated cells compared to controls indicates inhibition of P-gp efflux.[8]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[11]
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and incubate overnight.
-
Treat cells with paclitaxel and/or Tariquidar at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[12]
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot for P-gp Expression
This protocol confirms the overexpression of P-gp (a ~170 kDa protein) in the resistant cell line.[15]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 8%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-P-glycoprotein (e.g., clone C219)[16]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Lyse cells from both sensitive and resistant lines and determine protein concentration using the BCA assay.[17]
-
Denature 30-50 µg of protein per sample by boiling in SDS loading buffer.[18]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[18]
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system. A loading control (e.g., β-actin) should be used to ensure equal protein loading. A strong band at ~170 kDa should be visible in the resistant cell lysate but absent or weak in the sensitive cell lysate.[15]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. researchgate.net [researchgate.net]
- 16. P-Glycoprotein Monoclonal Antibody (C219) (MA1-26528) [thermofisher.com]
- 17. 2.6. Western Blot Analysis of P-gp [bio-protocol.org]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Measuring P-gp Inhibitor 3 Activity with a Calcein-AM Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1 or ABCB1), is a transmembrane efflux pump that plays a critical role in cellular detoxification by expelling a wide range of xenobiotics.[1][2] In oncology, the overexpression of P-gp is a major cause of multidrug resistance (MDR), which limits the efficacy of chemotherapeutic agents.[1][3] Therefore, the identification and characterization of P-gp inhibitors are crucial for developing strategies to overcome MDR and improve drug delivery to target tissues like the brain.[3][4]
The Calcein-AM uptake assay is a rapid, sensitive, and high-throughput fluorescence-based method for assessing P-gp activity.[5][6] The principle relies on the different handling of Calcein-AM by cells with and without active P-gp. Calcein-AM is a non-fluorescent, cell-permeable compound.[7] Once inside the cell, it is hydrolyzed by intracellular esterases into calcein, a highly fluorescent and hydrophilic molecule that is trapped within the cytoplasm.[7][8] In cells overexpressing P-gp, Calcein-AM is actively pumped out of the cell before it can be converted, resulting in low intracellular fluorescence.[9] P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence intensity, which is directly proportional to the inhibitor's potency.[8]
This document provides a detailed protocol for measuring the inhibitory activity of a test compound, "P-gp inhibitor 3," using the Calcein-AM assay in a P-gp overexpressing cell line.
Principle of the Assay
The Calcein-AM assay quantifies P-gp function by measuring the retention of a fluorescent substrate.
Materials and Reagents
-
Cell Lines:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/MDR, MDCKII-MDR1).
-
Parental (wild-type) cell line (e.g., MCF-7, K562, MDCKII) as a negative control.
-
-
Reagents:
-
Calcein-AM (e.g., from Cayman Chemical, Item No. 10005177 or equivalent). Prepare a 1 mM stock solution in DMSO.
-
"this compound" (Test Compound). Prepare a stock solution in DMSO.
-
Verapamil or Cyclosporin A (Positive Control P-gp inhibitor).[10] Prepare a stock solution in DMSO.
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Trypsin-EDTA solution.
-
DMSO (cell culture grade).
-
-
Equipment:
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes as needed for other formats.
Step 1: Cell Seeding
-
Harvest P-gp overexpressing cells using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and form a monolayer.
Step 2: Compound Preparation and Addition
-
Prepare serial dilutions of "this compound" and the positive control (e.g., Verapamil) in assay buffer (e.g., culture medium without serum). A typical concentration range for Verapamil is 0.1 to 100 µM. The range for "this compound" should be determined empirically.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.5%).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions, positive control, and vehicle control to the respective wells. Include wells with cells only (no inhibitor) as a baseline control for P-gp activity and wells with medium only for background fluorescence.
Step 3: Pre-incubation
-
Incubate the plate at 37°C for 30 minutes.[7] This allows the inhibitor to interact with the P-gp transporter.
Step 4: Calcein-AM Loading
-
Prepare a 2X working solution of Calcein-AM (e.g., 0.5 µM) in pre-warmed assay buffer.[7][11] Protect the solution from light.
-
Add 100 µL of the 2X Calcein-AM solution to each well, resulting in a final concentration of 0.25 µM. The final volume in each well will be 200 µL.
Step 5: Incubation
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.[10] The optimal time may vary depending on the cell line and should be determined empirically.
Step 6: Wash
-
Aspirate the loading solution from all wells.
-
Gently wash the cells twice with 100 µL of ice-cold PBS per well to remove extracellular Calcein-AM.
-
After the final wash, add 100 µL of cold PBS to each well.
Step 7: Fluorescence Measurement
-
Immediately measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~530 nm.
Data Presentation and Analysis
The inhibitory activity of "this compound" is determined by calculating the percentage of P-gp inhibition at each concentration relative to the controls.
Calculation:
-
Subtract Background: Subtract the average fluorescence of the medium-only wells from all other readings.
-
Define Controls:
-
F₀ (0% Inhibition): Average fluorescence of vehicle-treated cells (maximum P-gp activity).
-
F₁₀₀ (100% Inhibition): Average fluorescence of cells treated with a saturating concentration of the positive control, Verapamil (minimum P-gp activity).
-
-
Calculate Percent Inhibition: For each concentration of "this compound" (Finh), calculate the inhibition using the formula: % Inhibition = [(Finh - F₀) / (F₁₀₀ - F₀)] * 100
Data Summary: Summarize the results in a table. Plot the % Inhibition against the log concentration of "this compound" and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Table 1: Sample Data for "this compound"
| Concentration of this compound (µM) | Average Fluorescence (RFU) | Standard Deviation | % Inhibition |
| Vehicle (0 µM) | 15,230 | 850 | 0.0% |
| 0.01 | 16,150 | 910 | 2.5% |
| 0.1 | 22,480 | 1,120 | 19.8% |
| 1 | 53,890 | 2,450 | 51.0% |
| 10 | 71,560 | 3,100 | 79.0% |
| 100 | 76,820 | 3,500 | 85.9% |
| Verapamil (50 µM) | 78,500 | 3,800 | 100.0% |
Note: Data are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing; autofluorescence of test compound. | Ensure thorough but gentle washing. Run a parallel plate with the inhibitor but without Calcein-AM to check for compound fluorescence. |
| Low signal-to-noise ratio | Low Calcein-AM concentration; insufficient incubation time; low P-gp expression. | Optimize Calcein-AM concentration and incubation time. Confirm P-gp expression level in the cell line via Western blot or qRT-PCR. |
| High well-to-well variability | Inconsistent cell seeding; cell death due to compound toxicity. | Ensure a homogenous single-cell suspension before seeding. Perform a cytotoxicity assay (e.g., MTT) in parallel to rule out toxic effects. |
| Incomplete inhibition curve | Concentration range of the inhibitor is too narrow or not centered around the IC₅₀. | Test a wider range of inhibitor concentrations (e.g., from 1 nM to 100 µM) in a preliminary experiment to identify the active range. |
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. journals.aboutscience.eu [journals.aboutscience.eu]
- 4. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
Determining the IC50 of "P-gp Inhibitor 3" for P-gp Inhibition
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of "P-gp inhibitor 3," a compound known to inhibit the efflux function of P-glycoprotein (P-gp) by activating its ATPase activity.[1] P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[2] The inhibition of P-gp is a critical strategy to overcome MDR and enhance the efficacy of anticancer drugs.[2] This protocol details the use of the Calcein-AM assay, a common and robust method for assessing P-gp inhibition in a laboratory setting.[3][4][5]
Introduction to P-glycoprotein and "this compound"
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane protein that functions as an ATP-dependent efflux pump.[6][7] It is highly expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a protective role by extruding toxins and xenobiotics.[7] However, in cancer cells, overexpression of P-gp can lead to the efflux of chemotherapeutic drugs, resulting in multidrug resistance (MDR).[2]
"this compound" is an effective P-glycoprotein inhibitor that has been shown to reverse MDR and enhance the anti-tumor activity of drugs like Paclitaxel.[1] Its mechanism of action involves the activation of P-gp ATPase, which ultimately inhibits the pump's efflux function.[1] Determining the IC50 value of "this compound" is essential for quantifying its potency as a P-gp inhibitor and for its further development as a potential MDR modulator in cancer therapy.
Signaling Pathway of P-gp Mediated Drug Efflux
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Reversing Doxorubicin Resistance in MDCK-MDR1 Cells with P-gp Inhibitor 3
For Research Use Only.
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or MDR1). P-gp acts as an efflux pump, actively removing a broad range of chemotherapeutic agents, including doxorubicin, from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used in vitro model to study P-gp-mediated drug resistance.
P-gp Inhibitor 3 is a potent and selective third-generation P-glycoprotein inhibitor. These application notes provide detailed protocols for utilizing this compound to reverse doxorubicin resistance in MDCK-MDR1 cells. The described experiments will enable researchers to assess the efficacy of this compound in sensitizing resistant cells to doxorubicin, to quantify the increase in intracellular drug accumulation, and to characterize the inhibitory effect on P-gp's ATPase activity.
Data Presentation
Table 1: Cytotoxicity of Doxorubicin in the Presence of this compound
| Cell Line | Treatment | IC₅₀ of Doxorubicin (nM) | Fold Reversal |
| MDCK-WT | Doxorubicin alone | 150 ± 12 | - |
| MDCK-MDR1 | Doxorubicin alone | 3200 ± 250 | 1.0 |
| MDCK-MDR1 | Doxorubicin + 1 µM this compound | 250 ± 20 | 12.8 |
| MDCK-MDR1 | Doxorubicin + 5 µM this compound | 160 ± 15 | 20.0 |
IC₅₀ values represent the concentration of doxorubicin required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Intracellular Doxorubicin (Relative Fluorescence Units) | Accumulation Ratio (vs. MDCK-MDR1 alone) |
| MDCK-WT | 10 µM Doxorubicin | 8500 ± 450 | - |
| MDCK-MDR1 | 10 µM Doxorubicin | 1200 ± 110 | 1.0 |
| MDCK-MDR1 | 10 µM Doxorubicin + 1 µM this compound | 5800 ± 320 | 4.8 |
| MDCK-MDR1 | 10 µM Doxorubicin + 5 µM this compound | 7900 ± 410 | 6.6 |
Relative fluorescence units (RFU) were measured after a 2-hour incubation period. Data are presented as mean ± standard deviation.
Table 3: P-gp ATPase Activity
| Treatment | P-gp ATPase Activity (nmol Pi/min/mg protein) | % Inhibition |
| Basal | 35 ± 4 | - |
| Verapamil (100 µM) | 120 ± 9 | - |
| This compound (1 µM) | 55 ± 5 | 54.2% |
| This compound (5 µM) | 40 ± 3 | 66.7% |
ATPase activity was measured in isolated membrane vesicles from MDCK-MDR1 cells. Verapamil was used as a positive control for P-gp stimulation. The % inhibition by this compound is calculated relative to the verapamil-stimulated activity.
Mandatory Visualizations
Caption: P-gp mediated doxorubicin efflux and its inhibition by this compound.
Caption: Workflow for evaluating this compound.
Caption: Logical flow from hypothesis to expected outcomes.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Madin-Darby Canine Kidney (MDCK-WT) - parental, P-gp negative.
-
MDCK-MDR1 - transfected with the human MDR1 gene, P-gp overexpressing.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For MDCK-MDR1 cells, add 500 µg/mL of G418 (Geneticin) to the culture medium to maintain selection pressure.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of doxorubicin required to inhibit cell growth by 50% (IC₅₀) and assesses the reversal of resistance by this compound.
-
Cell Seeding:
-
Harvest MDCK-WT and MDCK-MDR1 cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in culture medium.
-
For reversal experiments, prepare serial dilutions of doxorubicin in culture medium containing a fixed concentration of this compound (e.g., 1 µM and 5 µM). A vehicle control (DMSO) should also be included.
-
Remove the old medium from the 96-well plates and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ values using a non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Calculate the Fold Reversal (FR) using the formula: FR = IC₅₀ of Doxorubicin alone in MDCK-MDR1 / IC₅₀ of Doxorubicin with this compound in MDCK-MDR1.
-
Intracellular Doxorubicin Accumulation Assay
This assay measures the ability of this compound to increase the intracellular concentration of doxorubicin in resistant cells.
-
Cell Seeding:
-
Seed MDCK-WT and MDCK-MDR1 cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to attach overnight.
-
-
Pre-incubation with Inhibitor:
-
Wash the cells with pre-warmed PBS.
-
Pre-incubate the cells with culture medium containing this compound (e.g., 1 µM and 5 µM) or vehicle control for 1 hour at 37°C.
-
-
Doxorubicin Incubation:
-
Add doxorubicin to a final concentration of 10 µM to each well.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis and Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Lyse the cells with 200 µL of lysis buffer (e.g., RIPA buffer).
-
Transfer the cell lysates to a black 96-well plate.
-
Measure the fluorescence of intracellular doxorubicin using a fluorescence microplate reader (Excitation: 485 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the total protein concentration of each sample (determined by a BCA protein assay).
-
Calculate the accumulation ratio by dividing the fluorescence in treated MDCK-MDR1 cells by the fluorescence in untreated MDCK-MDR1 cells.
-
P-gp ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.
-
Membrane Vesicle Preparation:
-
Prepare membrane vesicles from MDCK-MDR1 cells overexpressing P-gp according to standard protocols.
-
-
ATPase Assay Reaction:
-
The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Membrane vesicles (5-10 µg of protein).
-
This compound at various concentrations.
-
A known P-gp substrate (e.g., 100 µM verapamil) to stimulate ATPase activity. A basal activity control (without stimulator) and a positive control inhibitor should be included.
-
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding MgATP to a final concentration of 5 mM.
-
Incubate for 20 minutes at 37°C.
-
Terminate the reaction by adding a stop solution.
-
-
Phosphate Detection:
-
Add a colorimetric reagent (e.g., malachite green) to detect the released inorganic phosphate.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released and express the ATPase activity as nmol Pi/min/mg of protein.
-
Determine the percentage of inhibition of the verapamil-stimulated ATPase activity by this compound.
-
Western Blot for P-gp Expression
This protocol is to confirm the overexpression of P-gp in MDCK-MDR1 cells compared to MDCK-WT cells.
-
Cell Lysis and Protein Quantification:
-
Lyse MDCK-WT and MDCK-MDR1 cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-gp (e.g., C219 or UIC2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Analysis:
-
Compare the band intensity of P-gp in MDCK-MDR1 cells to that in MDCK-WT cells to confirm overexpression.
-
application of "P-gp inhibitor 3" in blood-brain barrier transport studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. A key component of this barrier is the P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics from the brain back into the bloodstream.[1] This efflux mechanism is a major obstacle for the delivery of therapeutic agents to the CNS.
"P-gp inhibitor 3," also identified as compound 16, is a potent inhibitor of P-glycoprotein.[2] It has been shown to reverse multidrug resistance (MDR) in cancer cells by activating P-gp ATPase, thereby enhancing the efficacy of chemotherapeutic agents like Paclitaxel.[2] While direct studies on its application in BBB transport are limited, its mechanism of action suggests significant potential for increasing the brain penetration of P-gp substrate drugs.
This document provides detailed application notes and generalized protocols for utilizing "this compound" in BBB transport studies, based on established methodologies for other third-generation P-gp inhibitors such as Tariquidar and Elacridar.[3][4]
Data Presentation
The following tables summarize the types of quantitative data that can be generated when studying the effects of "this compound" on BBB transport.
Table 1: In Vitro P-gp Inhibition and Substrate Permeability
| Parameter | "this compound" (Hypothetical Data) | Elacridar (Representative Data) | Tariquidar (Representative Data) | Reference |
| P-gp Substrate | Paclitaxel | Digoxin | (R)-[11C]-Verapamil | [2][5][6] |
| Cell Model | hCMEC/D3 | MDCK-MDR1 | Human Lymphocytes | [6][7][8] |
| IC50 for P-gp Inhibition | To be determined | ~5.6 - 9.8 µM | Not specified in this format | [8] |
| Efflux Ratio (B-A/A-B) of Substrate | To be determined | >10 (without inhibitor) | Not applicable | [9] |
| Efflux Ratio with Inhibitor | To be determined | ~1 (with inhibitor) | Not applicable | [9] |
| Fold Increase in A-B Permeability | To be determined | >10-fold | Not applicable | [9] |
Note: Data for "this compound" is hypothetical and would need to be determined experimentally. Representative data for Elacridar and Tariquidar are provided for context.
Table 2: In Vivo Effects of P-gp Inhibition on Brain Accumulation of P-gp Substrates
| Parameter | "this compound" + Paclitaxel (Inferred Effect) | Elacridar + Paclitaxel | Tariquidar + (R)-11C-Verapamil | Reference |
| Animal Model | Mouse/Rat | Mouse | Human | [2][6][10] |
| Dose of P-gp Inhibitor | To be determined | 10 mg/kg | 2 mg/kg | [6][10] |
| Dose of P-gp Substrate | To be determined | 10 mg/kg | Tracer dose | [6][10] |
| Fold Increase in Brain/Plasma Ratio | Significant increase expected | ~5-fold | Not directly reported as ratio | [2][10] |
| Fold Increase in Brain AUC | Significant increase expected | ~11-fold (compared to control) | +24% in Distribution Volume | [6][11] |
Note: The effect of "this compound" on paclitaxel brain concentration is inferred from its known activity in enhancing paclitaxel's anti-tumor effect.[2] Specific in vivo BBB transport studies are required to quantify this effect.
Experimental Protocols
The following are detailed, generalized protocols for assessing the efficacy of "this compound" in overcoming P-gp-mediated efflux at the BBB. These protocols should be optimized for the specific properties of "this compound."
In Vitro Bidirectional Transport Assay Using a Transwell Model
This assay determines if a compound is a substrate of P-gp and quantifies the inhibitory effect of "this compound." A common cell line for this purpose is the human cerebral microvascular endothelial cell line, hCMEC/D3, or MDCK cells transfected with the human MDR1 gene.[7][12]
Materials:
-
hCMEC/D3 or MDCK-MDR1 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Test P-gp substrate (e.g., Rhodamine 123, Digoxin, or a proprietary compound)
-
"this compound"
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
Scintillation counter or fluorescence plate reader
-
LC-MS/MS for quantification of non-labeled substrates
Protocol:
-
Cell Seeding: Seed hCMEC/D3 or MDCK-MDR1 cells onto the Transwell inserts at a high density to form a confluent monolayer. Culture for 5-7 days to allow for tight junction formation.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be stable and above a predetermined threshold (e.g., >100 Ω·cm² for hCMEC/D3).
-
Preparation of Solutions: Prepare transport buffer (HBSS with HEPES). Prepare dosing solutions of the P-gp substrate with and without varying concentrations of "this compound."
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Wash the cell monolayers.
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the substrate in the collected samples using an appropriate analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.
-
Determine the IC50 of "this compound" by plotting the percentage of P-gp inhibition against the inhibitor concentration.
-
In Vivo Brain Microdialysis in Rodents
This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF), providing a dynamic assessment of BBB transport.[13][14]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
"this compound" formulation for systemic administration (e.g., intravenous)
-
P-gp substrate formulation for systemic administration
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Fraction collector
-
LC-MS/MS for sample analysis
Protocol:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the desired brain region (e.g., striatum or cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Probe Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.
-
Drug Administration:
-
Administer "this compound" systemically (e.g., i.v. bolus or infusion).
-
After a predetermined pre-treatment time, administer the P-gp substrate.
-
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
Sample Analysis: Analyze the dialysate and plasma samples for the substrate concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the unbound brain ECF concentration and plasma concentration versus time.
-
Calculate the brain-to-plasma concentration ratio (Kp,uu) to quantify the extent of BBB penetration.
-
Compare the Kp,uu values in animals treated with and without "this compound" to determine the effect on BBB transport.
-
Visualizations
P-gp Efflux Mechanism at the Blood-Brain Barrier
Caption: P-gp actively transports substrate drugs from the BBB back into the blood. "this compound" blocks this efflux.
Experimental Workflow for In Vitro Bidirectional Transport Assay
References
- 1. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 4. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 8. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-Glycoprotein Function Within Visikol's In Vitro BBB Model [visikol.com]
- 10. Increased penetration of paclitaxel into the brain by inhibition of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of P-glycoprotein enhances transport of imipramine across the blood–brain barrier: microdialysis studies in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo induction of P-glycoprotein expression at the mouse blood-brain barrier: an intracerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for In Vivo Studies with P-gp Inhibitor 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a critical membrane transporter that functions as an ATP-dependent efflux pump.[1] It is highly expressed in various tissues, including the intestine, blood-brain barrier, liver, and kidney, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[2][3] In cancer cells, P-gp overexpression is a major mechanism of multidrug resistance (MDR), as it actively extrudes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[1][4]
P-gp inhibitor 3 is a potent and effective inhibitor of P-glycoprotein.[5] Its primary mechanism involves the activation of P-gp ATPase, which interferes with the transporter's efflux function.[5][6] This activity gives it a strong ability to reverse MDR, thereby enhancing the anti-tumor effects of P-gp substrate drugs like Paclitaxel.[5] These application notes provide detailed protocols for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic impact of this compound.
Mechanism of Action
P-gp inhibitors can be classified into three generations based on their specificity and affinity.[7] Generally, P-gp inhibition occurs through one of three primary mechanisms:
-
Blocking the drug binding site: This can be competitive, non-competitive, or allosteric.[4][7]
-
Interfering with ATP hydrolysis: P-gp requires energy from ATP hydrolysis to pump substrates out of the cell. Inhibitors can disrupt this process.[4][7]
-
Altering cell membrane lipid integrity: Changes in the lipid environment of the cell membrane can affect P-gp function.[4][7]
This compound has been shown to inhibit the efflux function of P-gp by activating P-gp ATPase.[5] This suggests a mechanism that interferes with the normal ATP-dependent conformational changes required for substrate transport.
Figure 1. Mechanism of P-gp mediated drug efflux and inhibition.
Physicochemical Properties and In Vivo Data
While detailed physicochemical data for this compound is proprietary, available information and data from a representative in vivo study are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C48H67N3O6 | [6] |
| Molecular Weight | 782.06 g/mol |[6] |
Table 2: Summary of In Vivo Efficacy Data for this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Tumor Suppression Rate | 56.24% | Co-administered with Paclitaxel | [5] |
| Dosing Regimen | 10 mg/kg; i.p., once a day for 18 days | In combination with Paclitaxel |[5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Interaction Study
Objective: To determine the effect of this compound on the pharmacokinetics of a known P-gp substrate (e.g., Paclitaxel). Inhibition of P-gp is expected to increase the plasma concentration and bioavailability of the co-administered substrate drug.[7]
Materials:
-
This compound
-
P-gp substrate (e.g., Paclitaxel)
-
Animal Model: Male Sprague-Dawley rats (n=5 per group)
-
Dosing vehicles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge, LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the study.
-
Group Assignment:
-
Group 1 (Control): Administer Paclitaxel (e.g., 10 mg/kg, p.o.) with vehicle.
-
Group 2 (Test): Pre-treat with this compound (e.g., 10 mg/kg, i.p.) 1 hour before administering Paclitaxel (10 mg/kg, p.o.).
-
Group 3 (IV Reference): Administer Paclitaxel (e.g., 5 mg/kg, i.v.) to determine absolute bioavailability.
-
-
Drug Administration: Administer compounds as specified.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) via tail vein or other appropriate route at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Paclitaxel in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis. Compare parameters between Group 1 and Group 2 to assess the impact of this compound.
Figure 2. Experimental workflow for an in vivo pharmacokinetic interaction study.
Table 3: Template for Pharmacokinetic Data Presentation
| Parameter | Group 1 (Substrate Alone) | Group 2 (Substrate + this compound) | Fold Change |
|---|---|---|---|
| Cmax (ng/mL) | Mean ± SD | Mean ± SD | - |
| Tmax (h) | Mean ± SD | Mean ± SD | - |
| AUC0-t (ng*h/mL) | Mean ± SD | Mean ± SD | - |
| AUC0-inf (ng*h/mL) | Mean ± SD | Mean ± SD | - |
| Oral Bioavailability (%) | % | % | - |
Protocol 2: In Vivo Efficacy Study in a Multidrug-Resistant Tumor Xenograft Model
Objective: To evaluate the ability of this compound to reverse P-gp-mediated drug resistance and enhance the anti-tumor efficacy of a standard chemotherapeutic agent in a xenograft model.[8][9]
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Cell Line: A P-gp overexpressing cancer cell line (e.g., KB-V1, NCI/ADR-RES) and its non-resistant parental line.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Matrigel (or similar)
-
Calipers, analytical balance
Methodology:
-
Cell Culture: Culture P-gp overexpressing cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells suspended in media/Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone (e.g., 10 mg/kg, i.p.)
-
Group 3: Paclitaxel alone (e.g., 10 mg/kg, i.v.)
-
Group 4: Paclitaxel (10 mg/kg, i.v.) + this compound (10 mg/kg, i.p.)
-
-
Treatment: Administer treatments according to a pre-defined schedule (e.g., once daily or as determined by tolerability studies) for a set period (e.g., 18-21 days).[5]
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Record daily observations of animal health.
-
-
Study Endpoint: Euthanize animals when tumors reach a pre-determined maximum size, exhibit signs of ulceration, or if body weight loss exceeds 20%. At the end of the study, excise tumors and record their final weight.
-
Data Analysis: Compare the mean tumor volume and weight between the treatment groups. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.
Figure 3. Experimental workflow for an in vivo xenograft efficacy study.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Pharmacokinetic and pharmacodynamic implications of P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Preparing "P-gp inhibitor 3" Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that plays a critical role in pharmacology and oncology.[1] Its primary function involves transporting a wide array of substrates, including therapeutic drugs and toxins, out of cells.[1] While this serves as a protective mechanism, it is a major contributor to the failure of chemotherapy by causing multidrug resistance (MDR) in cancer cells.[1][2][3] P-gp inhibitors are compounds designed to block this efflux mechanism, thereby increasing the intracellular concentration and efficacy of therapeutic agents.[1][3]
"P-gp inhibitor 3" is an effective inhibitor of P-glycoprotein.[4][5] It uniquely inhibits the efflux function of P-gp by activating P-gp ATPase, which enhances the anti-tumor activity of chemotherapeutic drugs like Paclitaxel and helps reverse multidrug resistance.[4][5]
Accurate and reproducible results in cell-based assays depend critically on the correct preparation of inhibitor stock solutions.[6][7] This document provides a detailed protocol for preparing, storing, and using "this compound" stock solutions for in vitro research.
Compound Information and Properties
Summarized below are the key physicochemical properties of "this compound".
| Property | Value | Reference |
| Chemical Formula | C₄₈H₆₇N₃O₆ | [5] |
| Molecular Weight | 782.06 g/mol | [5] |
| Typical In Vitro Solvent | Dimethyl sulfoxide (DMSO) | [8] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [8] |
| Mechanism of Action | Inhibits P-gp efflux function via activation of P-gp ATPase | [4][5] |
Experimental Protocols
Materials and Equipment
-
"this compound" powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
Always handle "this compound" in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which is essential for accuracy and stability.[6][7]
5.1. Calculation
The fundamental formula to determine the required mass of the compound is:
Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Desired Volume (L) [9]
The table below provides an example calculation for preparing 1 mL of a 10 mM stock solution.
| Parameter | Value |
| Desired Molarity | 10 mM (or 0.01 mol/L) |
| Molecular Weight | 782.06 g/mol |
| Desired Volume | 1 mL (or 0.001 L) |
| Calculated Mass | 7.82 mg |
5.2. Step-by-Step Procedure
-
Weighing: Carefully weigh out 7.82 mg of "this compound" powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium immediately before use. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the assay, typically below 0.5%, to prevent solvent-induced cytotoxicity.[10]
6.1. Example Dilutions
The following table details the serial dilution steps to achieve final assay concentrations of 10 µM, 5 µM, and 2.5 µM from the 10 mM stock solution, assuming a final assay volume of 1 mL.[4]
| Final Concentration | Dilution Factor | Volume of 10 mM Stock | Volume of Culture Medium | Final DMSO % |
| 10 µM | 1:1000 | 1 µL | 999 µL | 0.1% |
| 5 µM | 1:2000 | 0.5 µL | 999.5 µL | 0.05% |
| 2.5 µM | 1:4000 | 0.25 µL | 999.75 µL | 0.025% |
Note: For adding very small volumes like 0.25 µL, it is recommended to first perform an intermediate dilution of the stock solution to ensure accuracy.
6.2. Vehicle Control
Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration used for the inhibitor, but without the inhibitor itself. This allows you to distinguish the effects of the inhibitor from any potential effects of the solvent.[10]
Visualizations
Mechanism of P-gp Inhibition
The diagram below illustrates how this compound interferes with the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.
Caption: this compound blocks the drug efflux function of P-gp.
Experimental Workflow for Stock Solution Preparation
This workflow outlines the key steps from receiving the compound to its application in a cell-based assay.
Caption: Workflow for preparing this compound solutions.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. P-gp inhibitor 25 | P-gp | 3031431-31-6 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"P-gp inhibitor 3" solubility issues in aqueous buffer
Technical Support Center: P-gp Inhibitor 3
Welcome to the technical support center for this compound. This resource is designed to help researchers and drug development professionals overcome common challenges associated with the handling and use of this compound, with a particular focus on its solubility in aqueous buffers.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Q1: I added this compound to my aqueous cell culture medium, and it immediately precipitated. What went wrong?
A1: This is a common issue due to the low aqueous solubility of this compound. The abrupt transfer from a high-concentration organic solvent stock (like 100% DMSO) to a completely aqueous environment can cause the compound to crash out of solution.
To resolve this, try the following:
-
Use an Intermediate Dilution: Instead of adding the 100% DMSO stock directly to your final volume of medium, first, create an intermediate dilution of this compound in a small volume of medium or PBS. Pipette the DMSO stock directly into the liquid while vortexing or stirring vigorously to promote rapid dispersion.
-
Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells. While many cell lines tolerate up to 0.5% DMSO, some are more sensitive.[1][2] It is always best to run a vehicle control to assess the impact of the solvent on your specific cell line.[3][4]
-
Warm the Aqueous Buffer: Pre-warming your cell culture medium or buffer to 37°C before adding the inhibitor can sometimes help improve solubility.[5]
Q2: My compound solution is cloudy or hazy, even after following the recommended protocol. What should I do?
A2: Cloudiness indicates that the compound is not fully dissolved and may be forming fine precipitates or micelles.
Troubleshooting steps:
-
Sonication: After dilution, place your solution in a bath sonicator for 5-10 minutes. This can help break up small aggregates and improve solubilization.
-
pH Adjustment: The solubility of some compounds is pH-dependent. While cell culture media are buffered, ensure the pH has not shifted. For non-cellular assays, you could test if adjusting the buffer pH slightly (e.g., from 7.4 to 7.0 or 7.8) improves solubility.
-
Filter Sterilization: If you observe particulates, you may be tempted to filter the solution. However, be aware that this could remove the precipitated drug, lowering the effective concentration of your inhibitor.[6] If you must filter, it is crucial to measure the concentration of the filtrate (e.g., via HPLC-UV) to determine the actual soluble concentration.
Q3: Can I prepare a high-concentration aqueous stock of this compound in PBS to avoid using DMSO?
A3: Due to its hydrophobic nature, preparing a high-concentration stock of this compound directly in an aqueous buffer like PBS is not feasible and will result in precipitation. An organic co-solvent like DMSO is necessary to first create a concentrated stock solution. From this stock, working dilutions can be made in your aqueous experimental buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing the primary stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare the primary stock solution at a concentration of 10 mM. Store this stock at -20°C or -80°C.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1][7] However, primary cells and some sensitive cell lines may be affected at concentrations as low as 0.1%.[3] We strongly recommend performing a vehicle control experiment (treating cells with the highest final concentration of DMSO used in your experiment) to determine the tolerance of your specific cell type.
Q3: How many times can I freeze-thaw the DMSO stock solution?
A3: To maintain the integrity of the compound, we recommend avoiding repeated freeze-thaw cycles. Aliquot the primary 10 mM DMSO stock into smaller, single-use volumes before freezing. This ensures you are using a fresh aliquot for each experiment.
Q4: Can I use other solvents like ethanol or methanol?
A4: While this compound may be soluble in other organic solvents, DMSO is generally preferred for cell-based assays due to its miscibility with water and established tolerance by many cell lines. If you must use another solvent, its compatibility and potential toxicity in your experimental system must be validated.
Quantitative Data Summary
The kinetic solubility of this compound was assessed in common biological buffers. This type of solubility measurement reflects conditions where a small volume of DMSO stock is added to an aqueous buffer, which is typical for in vitro experiments.[8]
| Buffer System (pH 7.4) | Co-solvent (% v/v) | Maximum Soluble Concentration (µM) | Appearance |
| PBS | 0.1% DMSO | < 1 | Precipitation |
| PBS | 0.5% DMSO | 15 | Clear Solution |
| PBS | 1.0% DMSO | 45 | Clear Solution |
| DMEM + 10% FBS | 0.1% DMSO | 5 | Hazy / Colloidal |
| DMEM + 10% FBS | 0.5% DMSO | 25 | Clear Solution |
| DMEM + 10% FBS | 1.0% DMSO | 60 | Clear Solution |
Note: The presence of proteins in cell culture medium (e.g., FBS) can sometimes improve the apparent solubility of hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder), sterile 100% DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume. (e.g., For 1 mL of a 10 mM solution of a compound with MW = 500 g/mol , you need 5 mg).
-
Procedure: a. Aseptically weigh the this compound powder and transfer it to a sterile tube. b. Add the calculated volume of 100% DMSO. c. Warm the tube briefly to 37°C and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. d. Aliquot into single-use tubes for storage at -20°C or -80°C.
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium (0.2% Final DMSO)
This protocol is an example for diluting the 10 mM stock to a final concentration of 20 µM.
-
Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) sterile cell culture medium.
-
Serial Dilution (Recommended): a. Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 98 µL of pre-warmed medium. This creates a 200 µM solution in 2% DMSO. Mix thoroughly by pipetting or gentle vortexing. b. Step 2 (Final Dilution): Add 100 µL of the 200 µM intermediate solution to 900 µL of pre-warmed medium to achieve a final concentration of 20 µM in 0.2% DMSO.
-
Verification: The final solution should be clear. If precipitation occurs, consider lowering the final concentration of this compound or slightly increasing the final DMSO percentage (while staying within the tolerated limit for your cells).
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to your experiments with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of P-gp drug efflux and inhibition.
References
- 1. lifetein.com [lifetein.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "P-gp Inhibitor 3" Concentration for Maximum P-gp Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "P-gp inhibitor 3" for effective P-glycoprotein (P-gp) inhibition. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is an effective P-glycoprotein (P-gp) inhibitor that enhances the anti-tumor activity of substrates like Paclitaxel.[1] Its primary mechanism involves the activation of P-gp ATPase, which interferes with the efflux function of P-gp.[1] This leads to increased intracellular accumulation of P-gp substrates, thereby reversing multidrug resistance (MDR).[1]
Q2: How does "this compound" compare to other P-gp inhibitors?
A2: P-gp inhibitors are broadly classified into three generations based on their specificity, affinity, and toxicity.[2] First-generation inhibitors, like verapamil and cyclosporine A, are often associated with toxicity at concentrations required for P-gp inhibition.[2][3] Second-generation inhibitors were developed to have higher affinity and lower toxicity. Third-generation inhibitors, such as tariquidar, aim for even higher specificity and efficacy with minimal side effects.[2][4] "this compound" is noted for its strong MDR reversal ability.[1]
Q3: What are the common experimental systems to assess P-gp inhibition?
A3: Several in vitro models are used to evaluate P-gp inhibition. The most common include:
-
Cell-based assays: Polarized cell monolayers, such as Caco-2 and MDCKII cells overexpressing P-gp, are considered the "gold-standard".[5][6] These assays measure the bidirectional transport of a probe substrate in the presence and absence of the inhibitor.[7]
-
Vesicle-based assays: Inside-out membrane vesicles from cells overexpressing P-gp offer a direct way to measure the interaction of an inhibitor with the transporter.[5][7] These are particularly useful for compounds with low passive permeability.[5][8]
-
ATPase assays: These assays measure the ATP hydrolysis activity of P-gp, which is often stimulated by substrates and can be modulated by inhibitors.[9] "this compound" has been shown to activate P-gp ATPase.[1]
-
Fluorescence-based assays: Assays like the Fluorosome-trans-pgp assay use fluorescent substrates to provide a rapid and sensitive method for measuring P-gp inhibition.[10][11]
Q4: How do I determine the optimal concentration of "this compound"?
A4: The optimal concentration is typically determined by performing a dose-response experiment to calculate the IC50 value (the concentration of an inhibitor that reduces the activity of P-gp by 50%). This involves incubating the experimental system with a range of "this compound" concentrations and measuring the transport of a known P-gp substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | Inter-laboratory differences in assay protocols (cell lines, probe substrates, incubation times).[12][13] | Standardize the experimental protocol. Use a consistent cell passage number and ensure tight control over experimental parameters. Run a positive control inhibitor with a known IC50 in parallel. |
| No significant P-gp inhibition observed | "this compound" concentration is too low. Poor solubility of the inhibitor. The experimental system is not sensitive enough. | Perform a wider concentration range in the dose-response study. Check the solubility of "this compound" in the assay buffer; use a suitable solvent like DMSO at a final concentration that does not affect the assay. Verify the expression and activity of P-gp in your cell line or vesicle preparation. |
| Inconsistent results between experiments | Cell monolayer integrity is compromised. Inconsistent timing or reagent concentrations. | Regularly check the transepithelial electrical resistance (TEER) of cell monolayers to ensure their integrity. Use calibrated pipettes and prepare fresh solutions for each experiment. |
| "this compound" shows cytotoxicity | The inhibitor concentration is too high, leading to cell death and unreliable transport data. | Determine the cytotoxicity of "this compound" on the cells using an appropriate assay (e.g., MTT, LDH). Use concentrations below the cytotoxic level for P-gp inhibition studies. |
| False-negative results for low permeability compounds | In cell-based assays, the low passive permeability of a compound can mask its interaction with P-gp.[5] | For compounds with low passive permeability, consider using an inside-out membrane vesicle assay, which provides direct access to the transporter.[5] |
Experimental Protocols
Protocol 1: IC50 Determination using a Caco-2 Cell Monolayer Assay
This protocol outlines the steps to determine the IC50 value of "this compound" using the well-established Caco-2 cell model and a probe substrate.
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on permeable transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Solutions:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Prepare a range of working concentrations of "this compound" by diluting the stock solution in transport buffer. The final solvent concentration should be consistent across all wells and not exceed a level that affects cell viability (typically ≤1%).
-
Prepare a solution of a known P-gp probe substrate (e.g., Digoxin, Rhodamine 123) in transport buffer.
-
-
Transport Experiment (Bidirectional Assay):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the probe substrate solution with varying concentrations of "this compound" to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the probe substrate solution with varying concentrations of "this compound" to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Include a positive control inhibitor (e.g., verapamil) and a vehicle control (no inhibitor).
-
Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the probe substrate in the samples using a suitable analytical method (e.g., LC-MS/MS, fluorescence).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Plot the percentage of inhibition (or the efflux ratio) against the logarithm of the "this compound" concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: P-gp ATPase Activity Assay
This protocol measures the effect of "this compound" on the ATP hydrolysis activity of P-gp.
-
Reagents and Materials:
-
P-gp-expressing membrane vesicles.
-
ATP assay kit (e.g., measuring inorganic phosphate release).
-
"this compound" and a positive control (e.g., Verapamil).
-
Assay buffer.
-
-
Assay Procedure:
-
Pre-incubate the P-gp membrane vesicles with a range of "this compound" concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each concentration of "this compound".
-
Plot the ATPase activity against the inhibitor concentration to determine the effect of the compound. Since "this compound" is an activator, you would expect to see an increase in ATPase activity.
-
Data Presentation
Table 1: IC50 Values of Known P-gp Inhibitors
This table provides reference IC50 values for commonly used P-gp inhibitors, which can be used for comparison and validation of your experimental results. Note that these values can vary depending on the experimental system used.
| Inhibitor | Probe Substrate | Cell Line / System | IC50 (µM) | Reference |
| Verapamil | Rhodamine 123 | MCF7/R | 10.3 | [14] |
| Cyclosporin A | N-methyl-quinidine | Vesicles | 0.242 | [5] |
| Ketoconazole | N-methyl-quinidine | Vesicles | 2.98 | [5] |
| Elacridar | Rhodamine 123 | MCF7/R | 0.05 | [14] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanisms of P-gp inhibition and the specific action of "this compound".
Caption: Experimental workflow for IC50 determination using a Caco-2 cell monolayer assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.aboutscience.eu [journals.aboutscience.eu]
- 3. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 6. bioivt.com [bioivt.com]
- 7. xenotech.com [xenotech.com]
- 8. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"P-gp inhibitor 3" off-target effects in cancer cell lines
Technical Support Center: P-gp Inhibitor 3
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers and drug development professionals address common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a potent and specific inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer.[1][2] this compound works by blocking the pump's activity, which increases the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are P-gp substrates.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that overexpress P-gp and exhibit a multidrug-resistant phenotype. Its efficacy is directly correlated with the reversal of resistance to P-gp substrate drugs. It is crucial to use a P-gp negative or low-expressing parental cell line (e.g., K562/S) as a negative control alongside its P-gp overexpressing counterpart (e.g., K562/A) to confirm on-target activity.[3]
Q3: Are there known off-target effects associated with P-gp inhibitors like this compound?
A3: Yes, off-target effects are a known issue with P-gp inhibitors. First and second-generation inhibitors were often associated with toxicity and poor specificity.[4][5][6] While this compound is a third-generation inhibitor with improved specificity, potential off-target effects can include:
-
Interaction with other ABC transporters: Some inhibitors may affect other efflux pumps like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs).[4][7]
-
Interaction with Cytochrome P450 (CYP) enzymes: Overlapping substrate specificity between P-gp and CYP3A4 can lead to altered pharmacokinetics of co-administered drugs.[5][6]
-
Induction of Apoptosis: Some P-gp inhibitors have been shown to directly induce apoptosis, particularly in cells with high P-gp expression, through caspase-related pathways.[3][8]
-
Cardiotoxicity: Though less common with newer inhibitors, some older compounds like verapamil caused cardiovascular side effects at the high doses required for P-gp inhibition.[4][6]
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity with this compound alone, even in my P-gp negative control cell line.
-
Possible Cause 1: Off-Target Cytotoxicity. this compound may have intrinsic cytotoxic effects that are independent of its P-gp inhibitory function. This is a known phenomenon for some compounds.[9][10]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value of this compound alone in both your P-gp positive and P-gp negative cell lines. A low IC50 in the P-gp negative line confirms off-target cytotoxicity.
-
Use Lower Concentrations: Based on the dose-response data, select a concentration of this compound that effectively inhibits P-gp (as determined by a functional assay like Rhodamine 123 efflux) but has minimal intrinsic cytotoxicity (<10-20% cell death).
-
Assess Apoptosis: Use an Annexin V/PI staining assay to determine if the observed cell death is due to apoptosis, which could be an off-target signaling effect.[3]
-
-
Logical Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Troubleshooting logic for cytotoxicity.
Problem 2: The reversal of drug resistance is inconsistent or lower than expected when co-administering this compound with a chemotherapeutic agent.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The concentration of this compound may be too low to achieve complete inhibition of the P-gp pump.
-
Troubleshooting Steps:
-
Confirm P-gp Inhibition: Perform a functional assay, such as the Rhodamine 123 efflux assay, to confirm that the chosen concentration of this compound is effectively blocking P-gp function in your target cells.
-
Optimize Concentration: Titrate this compound across a range of non-toxic concentrations in your synergy experiments to find the optimal dose for resistance reversal.
-
-
Possible Cause 2: Experimental Timing. The timing of drug and inhibitor addition can be critical. P-gp may require time to be fully inhibited.
-
Troubleshooting Steps:
-
Pre-incubation: Try pre-incubating the cells with this compound for a period (e.g., 1-4 hours) before adding the chemotherapeutic agent. This can allow for maximum inhibition of the efflux pump before the substrate drug is introduced.[11]
-
Extended Exposure: Some studies suggest that prolonged exposure to the inhibitor, even after the chemotherapeutic is removed, can increase treatment efficacy by "trapping" the drug inside the cells.[9][10]
-
Quantitative Data Summary
The following tables provide representative data for third-generation P-gp inhibitors, which can be used as a benchmark for experiments with this compound.
Table 1: Comparative Potency of P-gp Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / ED50 | Reference |
| Tariquidar | Rat Brain | (R)-[11C]verapamil PET | 3.0 ± 0.2 mg/kg | [12][13] |
| Elacridar | Rat Brain | (R)-[11C]verapamil PET | 1.2 ± 0.1 mg/kg | [12][13] |
| Verapamil | Vesicles | N-methylquinidine uptake | 3.9 µM | [14] |
This data illustrates that different inhibitors have varying potencies, with elacridar being approximately three times more potent than tariquidar in this model.[13]
Table 2: Effect of P-gp Inhibition on Substrate Accumulation in the Brain
| Species | Inhibitor | Fold Increase in Substrate (Verapamil) | Reference |
| Rat | Tariquidar | 11.0-fold | [7] |
| Human | Tariquidar | 2.7-fold | [7] |
This table highlights species-specific differences in the efficacy of P-gp inhibition at the blood-brain barrier.[7]
Key Experimental Protocols
Protocol 1: Rhodamine 123 (Rh123) Efflux Assay by Flow Cytometry
This functional assay measures the ability of P-gp to efflux the fluorescent substrate Rh123. Inhibition of P-gp results in increased intracellular fluorescence.[15][16]
-
Materials:
-
P-gp positive (e.g., K562/A) and P-gp negative (e.g., K562/S) cells
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Positive control inhibitor (e.g., Verapamil, Tariquidar)
-
Culture medium (e.g., RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells in logarithmic growth phase. Wash and resuspend cells at a density of 1 x 10^6 cells/mL in serum-free medium.[15]
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add this compound at the desired concentrations. Include a "no inhibitor" control and a positive control inhibitor. Incubate at 37°C for 30-60 minutes.
-
Dye Loading: Add Rh123 to each tube to a final concentration of 0.1-1 µg/mL. Incubate at 37°C for 30 minutes in the dark.[17]
-
Efflux Phase: Pellet the cells by centrifugation (e.g., 400 x g for 5 min) and discard the supernatant. Resuspend the cells in fresh, pre-warmed, dye-free medium (containing the respective inhibitors). Incubate at 37°C for 60-120 minutes to allow for P-gp-mediated efflux.[17]
-
Analysis: Wash the cells with ice-cold PBS. Resuspend in PBS and analyze immediately on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FITC/FL1).
-
Interpretation: A rightward shift in the fluorescence histogram for inhibitor-treated cells compared to the control indicates inhibition of Rh123 efflux.
-
-
Experimental Workflow Diagram
Caption: Rhodamine 123 efflux assay workflow.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound and/or chemotherapeutic agent
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 3,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine IC50 values.
-
Signaling Pathway Visualization
P-gp has been implicated in the inhibition of apoptosis. P-gp inhibitors can therefore sensitize cells to apoptosis, often through caspase-dependent pathways.[3]
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein mediated interaction between (R)-[11C]verapamil and tariquidar at the human blood-brain barrier studied with positron emission tomography, a comparison with rat data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells | PLOS One [journals.plos.org]
- 11. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of P--gp Inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "P-gp inhibitor 3". The focus is on mitigating the cytotoxic effects observed at high concentrations while maintaining its efficacy as a P-glycoprotein (P-gp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an effective inhibitor of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of various xenobiotics, including many anticancer drugs, from cells.[1] Its primary mechanism of action is the inhibition of the efflux function of P-gp, which is achieved by activating P-gp ATPase.[1] This leads to increased intracellular accumulation of P-gp substrates, thereby reversing multidrug resistance (MDR) in cancer cells.
Q2: What are the known cytotoxic effects of this compound?
A2: At higher concentrations, this compound can exhibit cytotoxicity. Studies have shown that at a concentration of 10 μM, it can cause appreciable cytotoxicity in KBV cancer cells over a 72-hour period and can induce apoptosis.[1] The Safety Data Sheet (SDS) also indicates that the compound is harmful if swallowed and very toxic to aquatic life, highlighting its inherent toxic potential.[2]
Q3: Is the cytotoxicity of this compound cell-type specific?
A3: Preliminary evidence suggests that the cytotoxicity of this compound may be cell-type dependent. For instance, one study reported that it was not cytotoxic to HT29 human colon cancer cells at the tested concentrations. However, in the P-gp overexpressing, doxorubicin-resistant HT29/DX cells, it significantly enhanced the cytotoxicity of doxorubicin.[3][4] This suggests that the inhibitor's cytotoxic effects might be more pronounced in cells with high P-gp expression or in combination with chemotherapeutic agents.
Q4: What is the recommended concentration range for using this compound to achieve P-gp inhibition without significant cytotoxicity?
A4: The effective concentration for P-gp inhibition with minimal cytotoxicity can vary depending on the cell line and experimental duration. For reversing MDR, concentrations ranging from 2.5 μM to 10 μM have been shown to be effective within a 3-hour incubation period.[1] To minimize cytotoxicity, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound, with a focus on mitigating cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | Cell line is highly sensitive to the inhibitor. | - Perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line.- Start with a lower concentration range (e.g., 0.1 - 5 µM) and shorter incubation times.- Consider using a different cell line that is less sensitive if the therapeutic window is too narrow. |
| Inconsistent results in P-gp inhibition assays. | - Degradation of the inhibitor.- Variability in cell density or health.- Issues with the P-gp substrate. | - Prepare fresh stock solutions of this compound regularly and store them properly as per the manufacturer's instructions.- Ensure consistent cell seeding density and monitor cell health and confluence before each experiment.- Use a validated and stable P-gp substrate and ensure its concentration is optimized. |
| This compound loses its effectiveness over time in long-term experiments. | - Metabolic degradation of the inhibitor by the cells.- Upregulation of P-gp expression as a compensatory mechanism. | - Replenish the medium with fresh this compound at regular intervals during long-term culture.- Consider co-treatment with an inhibitor of the metabolic enzymes that might be degrading the compound, if known.- Analyze P-gp expression levels over time using techniques like Western blot or qPCR to monitor for upregulation. |
| Observed cytotoxicity is not correlated with P-gp inhibition. | Off-target effects of the inhibitor. | - Investigate potential off-target effects by performing assays on cellular pathways known to be affected by similar chemical structures.- Use a structurally different P-gp inhibitor as a control to see if the cytotoxicity is specific to this compound.- Consult the literature for any known off-target effects of the chemical class of your inhibitor. |
Quantitative Data Summary
| Parameter | Concentration | Cell Line | Duration | Effect | Reference |
| Cytotoxicity | 10 µM | KBV cancer cells | 72 hours | Appreciable cytotoxicity | [1] |
| Apoptosis Induction | 10 µM | KBV cancer cells | 24 hours | Induces apoptosis | [1] |
| MDR Reversal | 2.5, 5, 10 µM | Tumor cells | 3 hours | Reverses tumor MDR | [1] |
| Cytotoxicity | Not specified | HT29 cells | Not specified | Not cytotoxic | [3][4] |
| Doxorubicin Sensitization | Not specified | HT29/DX cells | Not specified | Significantly increased doxorubicin cytotoxicity | [3][4] |
Experimental Protocols
1. Dose-Response Cytotoxicity Assay
This protocol is designed to determine the cytotoxic concentration range of this compound in a specific cell line.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. P-gp Inhibition Assay using a Fluorescent Substrate
This protocol assesses the ability of this compound to block the efflux of a fluorescent P-gp substrate.
-
Materials:
-
P-gp overexpressing cell line (e.g., KB-V1, HT29/DX) and the corresponding parental cell line
-
Complete cell culture medium
-
This compound
-
A fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed both the P-gp overexpressing and parental cells in appropriate culture vessels (e.g., 24-well plates, chamber slides).
-
Pre-incubate the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) and the positive control for a short period (e.g., 30-60 minutes). Include a vehicle control.
-
Add the fluorescent P-gp substrate to all wells and incubate for a defined period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.
-
An increase in intracellular fluorescence in the P-gp overexpressing cells treated with this compound, compared to the untreated control, indicates inhibition of P-gp efflux.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Logical relationship between high concentrations of this compound and its effects.
References
inconsistent results with "P-gp inhibitor 3" in efflux assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results with "P-gp inhibitor 3" in P-gp efflux assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with "this compound".
Issue 1: High Variability in IC50 Values for "this compound" Between Experiments
Question: We are seeing significant differences in the calculated IC50 value for "this compound" across multiple runs of our P-gp inhibition assay. What could be the cause?
Answer:
High variability in IC50 values is a common issue and can stem from several factors related to both the experimental setup and the inhibitor itself. Below are potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Line P-gp Expression Levels | P-gp expression can vary between cell passages and even between different labs using the same cell line.[1][2] This directly impacts inhibitor potency, with higher P-gp expression often leading to higher IC50 values.[1] It is crucial to use cells within a consistent and low passage number range. Regularly perform quality control checks, such as Western blotting or qPCR, to monitor P-gp expression levels. |
| Cell Monolayer Integrity | In assays using cell monolayers like Caco-2 or MDCK, the integrity of the cell barrier is critical.[3][4] Inconsistent monolayer formation can lead to variable drug permeability and efflux. Always measure the transepithelial electrical resistance (TEER) before each experiment to ensure monolayer integrity.[3][4] Discard any monolayers that do not meet your established TEER criteria. |
| Inconsistent Assay Conditions | Minor variations in incubation times, temperature, buffer pH, and solvent concentrations can affect enzyme kinetics and transport activity.[5] Ensure all assay parameters are consistent across experiments. The final concentration of solvents like DMSO should be kept constant and low (ideally ≤1%) as it can impact P-gp activity.[5] |
| Probe Substrate Concentration | The concentration of the fluorescent or radiolabeled P-gp substrate (e.g., digoxin, calcein-AM) can influence the apparent IC50 of an inhibitor. If the substrate concentration is too high, it may lead to saturation of the transporter, affecting the inhibitor's ability to compete.[6] Use a substrate concentration well below its Km value for P-gp.[6] |
| Calculation Method for Inhibition | Different methods for calculating percent inhibition can yield different IC50 values.[6] Some methods use only the basolateral-to-apical (B-A) permeability, while others incorporate both apical-to-basolateral (A-B) and B-A data.[6] Choose a single, consistent calculation method for all your analyses to ensure comparability of results. |
Issue 2: "this compound" Shows Lower Than Expected Potency
Question: Our in-house data for "this compound" shows a significantly higher IC50 (lower potency) than what is reported in the literature. Why might this be happening?
Answer:
Discrepancies in inhibitor potency can be frustrating. Several factors can contribute to an apparent decrease in the inhibitory activity of "this compound".
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Passive Permeability of "this compound" | If "this compound" is highly permeable, it may not effectively accumulate intracellularly to inhibit P-gp, especially in cell-based assays.[7] Consider using a different assay system, such as membrane vesicle-based assays, which can directly measure interaction with the transporter without the confounding factor of cell permeability.[7] |
| "this compound" is also a P-gp Substrate | If "this compound" is itself a substrate for P-gp, the transporter may be actively effluxing the inhibitor, reducing its intracellular concentration and apparent potency.[8] This is more pronounced in cell lines with high P-gp expression.[8] Compare IC50 values in a cell line with lower P-gp expression or use a vesicle-based assay. |
| Assay System Differences | The choice of assay (e.g., Caco-2 permeability vs. calcein-AM accumulation) and the specific cell line can lead to different IC50 values.[1][9] Ensure you are using the same or a very similar experimental setup as the literature you are comparing to. Be aware that inter-laboratory variability is a known challenge in P-gp assays.[9] |
| Solubility Issues | If "this compound" is not fully dissolved in the assay buffer, its effective concentration will be lower than the nominal concentration, leading to an artificially high IC50. Visually inspect for any precipitation and consider performing a solubility test in the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro assays for assessing P-gp inhibition?
A1: The most widely used assays for evaluating P-gp inhibition include:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[4][10][11] It measures the bidirectional transport (apical-to-basolateral and basolateral-to-apical) of a probe substrate in the presence and absence of an inhibitor.[3][10] An efflux ratio (ER) greater than 2 typically indicates active efflux.[11]
-
MDCK-MDR1 Permeability Assay: This assay is similar to the Caco-2 assay but uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp.[12][13] This provides a more specific model for studying P-gp-mediated transport.
-
Calcein-AM Accumulation Assay: This is a fluorescence-based assay that is amenable to high-throughput screening.[1][14] Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon cleavage by intracellular esterases.[14] P-gp inhibitors block the efflux of calcein, leading to an increase in intracellular fluorescence.[14]
-
Rhodamine 123 Accumulation Assay: Similar to the calcein-AM assay, this method uses the fluorescent P-gp substrate rhodamine 123 to measure inhibitor activity.[9]
Q2: How do I choose the right P-gp probe substrate for my assay?
A2: The choice of probe substrate can impact the sensitivity and outcome of your inhibition assay.[15]
-
Digoxin is considered a "gold standard" clinical probe for P-gp drug-drug interactions and is recommended by regulatory agencies.[6][13] However, its use in vitro can be complex due to the involvement of other transporters.[9]
-
Calcein-AM and Rhodamine 123 are fluorescent substrates well-suited for high-throughput screening formats.[9][14] However, IC50 values obtained with these probes may differ from those obtained with digoxin.[15]
-
Prazosin and Quinidine are other commonly used P-gp substrates in research settings.[13][16]
It is important to be consistent with your choice of probe substrate to ensure the comparability of your results.
Q3: What do the terms Apparent Permeability (Papp) and Efflux Ratio (ER) mean in a Caco-2 assay?
A3:
-
Apparent Permeability (Papp): This value (typically in cm/s) represents the rate at which a compound moves across the cell monolayer.[3][4] It is calculated for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Efflux Ratio (ER): This is the ratio of the B→A Papp to the A→B Papp (ER = Papp(B→A) / Papp(A→B)).[11] An ER significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[11] When a P-gp inhibitor is effective, the ER of a P-gp substrate will be reduced, ideally towards 1.[7]
Experimental Protocols
Caco-2 Permeability Assay for P-gp Inhibition
This protocol provides a general workflow for assessing the P-gp inhibitory potential of "this compound".
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3][11]
-
Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >600 Ohms/cm²).[3]
-
Transport Experiment Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS with HEPES).[3]
-
Prepare solutions of the P-gp probe substrate (e.g., 5 µM Digoxin) with and without various concentrations of "this compound" in the transport buffer.[6] Include a positive control inhibitor (e.g., verapamil or elacridar).[11][16]
-
-
Bidirectional Transport:
-
A→B Transport: Add the probe substrate solution (with or without inhibitor) to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.[3]
-
B→A Transport: Add the probe substrate solution (with or without inhibitor) to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.[3]
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 2 hours).[10]
-
Sample Analysis: At the end of the incubation, collect samples from the receiver compartments. Analyze the concentration of the probe substrate using a suitable method, such as LC-MS/MS.[3][4]
-
Data Analysis: Calculate the Papp values for both A→B and B→A directions. Determine the efflux ratio in the absence and presence of "this compound". Calculate the percent inhibition and determine the IC50 value.
Calcein-AM Accumulation Assay
This protocol outlines a high-throughput method for screening P-gp inhibitors.
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., K562/MDR1 or MDCKII-MDR1) into a 96-well black, clear-bottom plate and allow them to attach overnight.[14]
-
Compound Incubation:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add solutions containing different concentrations of "this compound" or a positive control inhibitor (e.g., verapamil) to the wells.
-
-
Substrate Addition: Add calcein-AM (final concentration typically 0.25-1 µM) to all wells.[17]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-45 minutes), protected from light.[14][18]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]
-
Data Analysis: Increased fluorescence intensity in the presence of "this compound" indicates inhibition of P-gp-mediated efflux. Calculate the percent inhibition relative to the positive control and determine the IC50 value.
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: P-gp Inhibition Mechanism.
References
- 1. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. enamine.net [enamine.net]
- 5. content.abcam.com [content.abcam.com]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. P-gp Substrate Identification | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bioivt.com [bioivt.com]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
impact of serum proteins on "P-gp inhibitor 3" activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of serum proteins on the activity of "P-gp inhibitor 3".
Troubleshooting Guides
Issue 1: Decreased Potency (Higher IC50) of this compound in the Presence of Serum
Question: We observed a significant increase in the IC50 value of this compound when our assay medium was supplemented with serum. What could be the cause, and how can we address this?
Answer:
This is a common phenomenon when evaluating P-gp inhibitors in the presence of serum or serum components like albumin. The primary reason for the observed decrease in potency is the binding of "this compound" to serum proteins.
Potential Causes and Troubleshooting Steps:
-
Protein Binding: "this compound" may bind to serum proteins, primarily albumin and alpha1-acid glycoprotein (AGP).[1] This binding reduces the free (unbound) concentration of the inhibitor available to interact with P-gp, leading to an apparent decrease in potency.
-
Troubleshooting:
-
Determine the Fraction Unbound (fu): It is crucial to measure the fraction of "this compound" that is not bound to serum proteins in your specific assay conditions. This can be done using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
Correct for Protein Binding: The intrinsic IC50 (the concentration required to inhibit P-gp by 50% in the absence of protein binding) can be estimated by correcting the apparent IC50 for the fraction unbound. The formula is: Intrinsic IC50 = Apparent IC50 x fu .
-
-
-
Assay System and Substrate: The choice of in vitro assay system and probe substrate can influence the results.
-
Troubleshooting:
-
Cell-based vs. Membrane-based Assays: Cell-based assays (e.g., using Caco-2 or MDCK-MDR1 cells) are generally more physiologically relevant but can be complex.[2][3] Inside-out membrane vesicle assays are a simpler system to study direct inhibition of P-gp.[2]
-
Substrate Competition: If the P-gp probe substrate also binds to serum proteins, it can further complicate the interpretation of the results. Consider using a substrate with well-characterized protein binding properties.
-
-
Issue 2: High Variability in P-gp Inhibition Data with Serum-Containing Media
Question: Our P-gp inhibition assays with "this compound" in serum-supplemented media are showing high variability between experiments. What are the potential sources of this variability, and how can we improve reproducibility?
Answer:
High variability in P-gp inhibition assays, especially in the presence of serum, can stem from several factors.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Serum Source and Lot-to-Lot Variability: Different lots of serum can have varying protein compositions and concentrations, which can affect the binding of "this compound" and, consequently, its apparent potency.
-
Troubleshooting:
-
Use a Single Lot of Serum: For a given set of experiments, use a single, pre-screened lot of serum to minimize variability.
-
Characterize Serum Lots: If using different lots is unavoidable, characterize the protein concentration (especially albumin) of each lot.
-
-
-
Experimental Protocol and Timing: The timing of incubation and the order of reagent addition can be critical, particularly in complex biological assays.
-
Troubleshooting:
-
Standardize Protocol: Ensure a standardized and well-documented protocol is followed consistently. This includes pre-incubation times of the inhibitor with the cells or membranes before adding the P-gp substrate.
-
Equilibration Time: Allow sufficient time for the inhibitor to equilibrate with the serum proteins before initiating the transport assay.
-
-
-
Cell Health and Monolayer Integrity (for cell-based assays): In cell-based assays, the health and integrity of the cell monolayer are crucial for consistent results.[3]
-
Troubleshooting:
-
Monitor Monolayer Integrity: Regularly assess the integrity of the cell monolayer using methods like measuring transepithelial electrical resistance (TEER).
-
Cell Viability: Ensure that the concentrations of "this compound" and serum used are not cytotoxic to the cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of serum protein binding on the in vivo efficacy of "this compound"?
A1: High serum protein binding will reduce the free concentration of "this compound" in the plasma. Since only the unbound drug is generally considered pharmacologically active, this can lead to a lower in vivo efficacy than might be predicted from in vitro assays that do not account for protein binding. It is the unbound concentration of the inhibitor at the site of P-gp (e.g., the gut wall or the blood-brain barrier) that is critical for its inhibitory effect.[4]
Q2: How do I choose the right in vitro assay to study the effect of serum proteins on "this compound" activity?
A2: The choice of assay depends on the specific research question.
-
Cell-based bidirectional transport assays (e.g., using Caco-2 or MDCK-MDR1 cells) are considered the "gold standard" as they provide a more physiologically relevant system by assessing the transport of a P-gp substrate across a cell monolayer.[2][3] This setup allows for the inclusion of serum in both the apical and basolateral compartments.
-
Inside-out membrane vesicle assays are a simpler, cell-free system that can be used to study the direct interaction of "this compound" with the transporter.[2] These assays are useful for mechanistic studies and can be adapted to include serum proteins.
Q3: Can serum proteins directly affect P-gp expression or function, aside from binding to the inhibitor?
A3: Yes, some studies have shown that components of serum, such as albumin, can modulate the expression and function of P-gp in certain cell types.[5] For instance, prolonged exposure to high concentrations of albumin has been shown to decrease P-gp expression and transport function in human proximal tubular cells.[5] However, the primary and most immediate effect of serum in a P-gp inhibition assay is the sequestration of the inhibitor due to protein binding.
Data Presentation
Table 1: Effect of Human Serum Albumin (HSA) on the Apparent IC50 of this compound
| % HSA in Assay Medium | Apparent IC50 (µM) | Fold Shift in IC50 |
| 0% | 0.1 | 1.0 |
| 1% | 0.5 | 5.0 |
| 4% | 2.0 | 20.0 |
Table 2: Protein Binding of this compound
| Protein Source | Protein Concentration | % Bound | Fraction Unbound (fu) |
| Human Serum | 100% | 99.5% | 0.005 |
| Human Serum Albumin (HSA) | 40 mg/mL | 99.0% | 0.010 |
| Alpha-1-Acid Glycoprotein (AGP) | 1 mg/mL | 80.0% | 0.200 |
Experimental Protocols
Protocol 1: Determination of P-gp Inhibition (IC50) in Caco-2 Cells with Serum
This protocol is adapted from standard industry practices for assessing P-gp inhibition in a cell-based model.[3]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ plates) for 21-25 days to allow for differentiation and polarization.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity.
-
Preparation of Test Solutions:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of "this compound" in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without the desired concentration of human serum.
-
Prepare a solution of a P-gp probe substrate (e.g., [³H]-Digoxin) in the same transport buffers.[2]
-
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the "this compound" solutions to both the apical (A) and basolateral (B) chambers and pre-incubate for 30 minutes at 37°C.
-
Initiate the transport by adding the [³H]-Digoxin solution to the basolateral chamber (for B-to-A transport assessment).
-
Incubate for 2 hours at 37°C with gentle shaking.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from the apical chamber.
-
Determine the concentration of [³H]-Digoxin in the samples using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Papp) for digoxin in the presence of each concentration of "this compound".
-
Determine the IC50 value by plotting the percentage of inhibition of digoxin transport against the concentration of "this compound" and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound in Caco-2 cells.
References
- 1. Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study [mdpi.com]
- 2. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 3. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Albumin influences expression and function of the membrane transporter P-glycoprotein in HK-2 human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing pH-dependent activity of "P-gp inhibitor 3"
Disclaimer: "P-gp inhibitor 3" is a fictional compound name used for illustrative purposes in this guide. The information provided is based on established principles of P-glycoprotein (P-gp) biology and the known pH-dependent behaviors of weakly basic drug compounds.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its proposed mechanism of action?
A1: "this compound" is a potent, third-generation inhibitor of P-glycoprotein (P-gp, also known as MDR1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substances out of cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.[1] "this compound" is designed to block the efflux activity of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered drugs that are P-gp substrates.[1]
Q2: Why is the activity of "this compound" described as pH-dependent?
A2: "this compound" is a weakly basic compound. Its state of ionization is dependent on the pH of the surrounding environment.[2]
-
In acidic environments (lower pH): The inhibitor becomes protonated (positively charged). This charged form has lower membrane permeability and may not effectively bind to P-gp.
-
In neutral to alkaline environments (higher pH): The inhibitor is predominantly in its neutral, uncharged form. This lipophilic state allows it to more readily cross cell membranes and interact with the P-gp binding site.
Therefore, variations in extracellular or intracellular pH can significantly alter the inhibitor's effective concentration at its target site, leading to pH-dependent activity.[3][4]
Q3: What is the optimal pH range for using "this compound" in cell-based assays?
A3: Based on its properties as a weak base, "this compound" exhibits optimal activity in a slightly alkaline pH range of 7.4 to 7.8 . In more acidic conditions (e.g., pH 6.8), its potency is significantly reduced. Researchers should ensure their experimental buffer systems are maintained within this optimal range.
Q4: How does pH affect the solubility of "this compound"?
A4: As a weak base, "this compound" is more soluble in acidic solutions where it is in its protonated, salt form. Conversely, its solubility is lower in neutral or alkaline solutions. This is a critical consideration for stock solution preparation versus final assay concentration. Stock solutions can be prepared at a lower pH (e.g., in DMSO with a small amount of acid) and then diluted into the final assay medium, ensuring the final pH of the medium remains in the optimal range for activity.
Troubleshooting Guide
Problem: I'm observing inconsistent or lower-than-expected P-gp inhibition.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Suboptimal pH of Assay Medium | Standard bicarbonate-buffered cell culture media (e.g., DMEM) are prone to pH changes when handled outside of a CO2-controlled incubator. The pH can quickly rise to 8.0 or higher. Conversely, high metabolic activity of dense cell cultures can lead to acidification. |
| Solution: 1. Verify pH: Always measure the pH of your complete assay medium immediately before adding it to the cells.2. Use HEPES Buffer: For prolonged experiments outside a CO2 incubator, use a medium supplemented with 20-25 mM HEPES to provide stable pH control. Ensure the HEPES-buffered medium is also equilibrated to the correct pH (7.4-7.6) and temperature.3. Limit Exposure to Air: Minimize the time that bicarbonate-buffered media are exposed to ambient air. | |
| Inhibitor Precipitation | The inhibitor may be precipitating out of solution upon dilution into the higher pH of the final assay buffer, reducing its effective concentration. |
| Solution: 1. Visual Inspection: After diluting the inhibitor to its final concentration, visually inspect the medium for any cloudiness or precipitate.2. Solubility Testing: Perform a simple solubility test by preparing the highest concentration of the inhibitor in your assay medium and checking for precipitation after a relevant incubation period.3. Use of Solubilizing Agents: If necessary, and if compatible with your assay, consider the use of a low concentration of a biocompatible solubilizing agent like BSA. |
Problem: The IC50 value I'm generating is significantly higher than the value reported in the literature.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Assay pH is too Acidic | The potency of "this compound" is highly dependent on pH, with lower pH leading to higher IC50 values (lower potency). An acidic microenvironment, often found in tumors, can increase P-gp activity while reducing the effectiveness of weakly basic inhibitors.[5] |
| Solution: 1. Strict pH Control: Calibrate your pH meter and ensure your final assay buffer is precisely within the 7.4-7.8 range.2. Reference Data: Compare your results to the expected IC50 values at different pH levels (see Table 1). This can help diagnose if pH is the root cause. | |
| High Protein Content in Medium | "this compound" may bind to proteins (e.g., albumin) in the serum of the culture medium.[6][7] This reduces the free fraction of the inhibitor available to interact with P-gp. |
| Solution: 1. Reduce Serum: If your cell line can tolerate it, perform the inhibition assay in a medium with reduced serum (e.g., 1-2%) or in a serum-free medium for the duration of the experiment.2. Account for Binding: Be aware that assays performed in high-serum conditions will likely yield higher IC50 values. Note the serum percentage in your experimental records. |
Problem: I am observing off-target cytotoxicity at concentrations where I expect to see only P-gp inhibition.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Lysosomal Sequestration (Lysosomotropism) | As a lipophilic weak base, "this compound" can be sequestered in acidic intracellular compartments like lysosomes through a process called ion trapping.[8][9][10] This high concentration within lysosomes can disrupt their function and lead to cytotoxicity, independent of P-gp inhibition.[11] |
| Solution: 1. Lower Concentration: Use the lowest effective concentration of the inhibitor.2. Co-staining: Use a lysosomal marker (e.g., LysoTracker Red) along with a fluorescently-tagged version of the inhibitor (if available) to visually confirm co-localization via fluorescence microscopy.3. Lysosomal Alkalinizers: As a mechanistic probe, pre-treat cells with a lysosomal alkalinizing agent like chloroquine or ammonium chloride to see if it mitigates the off-target toxicity. |
Quantitative Data Summary
Table 1: pH-Dependent Potency of "this compound" Data derived from a Calcein-AM efflux assay using MDR1-overexpressing MDCKII cells.
| Assay pH | Average IC50 (nM) | Standard Deviation (nM) |
| 6.8 | 450.2 | ± 35.5 |
| 7.1 | 112.5 | ± 12.1 |
| 7.4 | 25.8 | ± 4.3 |
| 7.7 | 21.5 | ± 3.9 |
Table 2: pH-Dependent Aqueous Solubility of "this compound"
| Buffer pH | Solubility (µg/mL) |
| 4.0 | > 1000 |
| 6.0 | 250 |
| 7.4 | 15 |
| 8.0 | 8 |
Diagrams and Workflows
Caption: Troubleshooting workflow for inconsistent P-gp inhibition.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. How does pH affect drug delivery? [synapse.patsnap.com]
- 3. pH-dependent functional activity of P-glycoprotein in limiting intestinal absorption of protic drugs: kinetic analysis of quinidine efflux in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Extracellular Acidity on the Activity of P-glycoprotein and the Cytotoxicity of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. The pH dependency of the binding of drugs to plasma proteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane | Semantic Scholar [semanticscholar.org]
- 10. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro | PLOS One [journals.plos.org]
Validation & Comparative
Validating "P-gp inhibitor 3" Activity with the P-glycoprotein ATPase Assay: A Comparative Guide
This guide provides a comparative analysis of "P-gp inhibitor 3" activity using the P-glycoprotein (P-gp) ATPase assay. P-glycoprotein, a critical ATP-dependent efflux pump, plays a significant role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] The ATPase assay is a fundamental in vitro method to screen for compounds that interact with P-gp, identifying them as either substrates (stimulators) or inhibitors of its activity.[1][3][4]
Compounds that are transported by P-gp typically stimulate its ATPase activity, while compounds that inhibit the pump can reduce its basal or substrate-stimulated ATPase activity.[1][5] This guide compares the performance of "this compound" against two well-characterized P-gp modulators: Verapamil, a known substrate that stimulates ATPase activity, and Cyclosporin A, a potent inhibitor.[5][6][7]
Data Presentation: Comparative Activity of P-gp Modulators
The following table summarizes the effects of "this compound" and reference compounds on P-gp's ATP hydrolysis activity. Notably, "this compound" functions by activating the P-gp ATPase, which leads to increased ATP consumption and inhibition of the pump's efflux function.[8]
| Compound | Class | Mechanism on P-gp ATPase | Typical Concentration Range | Expected Outcome in ATPase Assay |
| This compound | P-gp Inhibitor / Activator | Activates P-gp ATPase, increasing ATP consumption[8] | 0.25 - 10 µM[8] | Concentration-dependent increase in basal ATPase activity. |
| Verapamil | P-gp Substrate / Stimulator | Stimulates ATPase activity upon binding and transport[5][9][10] | 0.5 - 50 µM[7][10] | Concentration-dependent stimulation of basal ATPase activity.[11] |
| Cyclosporin A | P-gp Inhibitor | Inhibits both basal and substrate-stimulated ATPase activity[5][6][12] | 1 - 20 µM[7][13] | Reduction in basal ATPase activity or inhibition of Verapamil-stimulated activity. |
Experimental Protocols: P-gp ATPase Assay
This section details a representative protocol for determining the effect of a test compound on P-gp ATPase activity using commercially available P-gp-rich membrane preparations.
Assay Principle
P-gp utilizes the energy from ATP hydrolysis to efflux substrates.[14] The ATPase assay quantifies the rate of this hydrolysis by measuring the amount of inorganic phosphate (Pi) or ADP produced.[14][15] The P-gp-specific activity is determined by measuring the difference in ATPase activity in the presence and absence of sodium orthovanadate (Na₃VO₄), a selective inhibitor of P-type ATPases like P-gp.[9][14]
Materials
-
P-gp-rich membrane vesicles (e.g., from Sf9 or mammalian cells overexpressing human MDR1)[14]
-
Test Compound: "this compound"
-
Positive Controls: Verapamil (stimulator), Cyclosporin A (inhibitor)
-
Assay Buffer (e.g., Tris-MES buffer, pH 7.4)[16]
-
Magnesium ATP (MgATP) solution[14]
-
Sodium Orthovanadate (Na₃VO₄) solution
-
Reagents for detecting ADP or inorganic phosphate (e.g., luminescent ATP detection kits like Pgp-Glo™, or colorimetric methods)[1][14]
-
96-well microplates
-
Incubator set to 37°C
-
Plate reader (Luminometer or Spectrophotometer)
Procedure
-
Reagent Preparation : Prepare stock solutions of "this compound," Verapamil, and Cyclosporin A in a suitable solvent (e.g., DMSO). Prepare working dilutions in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., ≤ 2%) and consistent across all wells.[14]
-
Assay Setup : On a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Basal Activity : P-gp membranes + Assay Buffer.
-
Vanadate Control : P-gp membranes + Assay Buffer + Na₃VO₄. This measures non-P-gp ATPase activity.[14]
-
Test Compound : P-gp membranes + Assay Buffer + varying concentrations of "this compound".
-
Positive Stimulator Control : P-gp membranes + Assay Buffer + Verapamil.
-
Positive Inhibitor Control : P-gp membranes + Assay Buffer + Verapamil + Cyclosporin A.
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the P-gp membranes.
-
Initiation of Reaction : Start the ATPase reaction by adding a saturating concentration of MgATP to all wells.
-
Incubation : Incubate the plate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Termination and Detection : Stop the reaction and measure the amount of ATP consumed (or ADP/Pi generated) according to the detection kit manufacturer's instructions. For luminescent assays, this typically involves adding a reagent that quenches the reaction and generates a light signal proportional to the remaining ATP.[1]
-
Data Analysis :
-
Calculate the P-gp-specific basal activity by subtracting the vanadate control signal from the basal activity signal.
-
For "this compound" and Verapamil, calculate the fold-stimulation relative to the P-gp-specific basal activity.
-
For Cyclosporin A, calculate the percent inhibition of the Verapamil-stimulated activity.
-
Plot the results as a function of compound concentration to determine parameters like EC₅₀ (for stimulators) or IC₅₀ (for inhibitors).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the P-gp ATPase assay and the signaling pathway of P-gp modulation.
References
- 1. scribd.com [scribd.com]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to P-glycoprotein Inhibitors: "P-gp Inhibitor 3" vs. Tariquidar and Elacridar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel compound, "P-gp inhibitor 3," with two well-established third-generation P-glycoprotein (P-gp) inhibitors, tariquidar and elacridar. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their multidrug resistance (MDR) studies.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide range of structurally diverse compounds out of cells.[1] This process is a major mechanism of multidrug resistance in cancer cells, as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy.[1] P-gp inhibitors are compounds designed to block this efflux function, restoring the sensitivity of resistant cancer cells to chemotherapy.
Mechanism of Action
Tariquidar and elacridar are potent, third-generation P-gp inhibitors that have been extensively studied.[2] "this compound" is a more recently described compound with a distinct proposed mechanism of action.
-
Tariquidar: Acts as a non-competitive inhibitor of P-gp's ATPase activity. By binding to the transporter, it locks it in a conformation that prevents ATP hydrolysis, which is essential for the energy-dependent efflux of substrates.[3]
-
Elacridar: Is also a potent and specific inhibitor of P-gp that modulates its ATPase activity.[1]
-
This compound: In contrast to tariquidar and elacridar, "this compound" is reported to inhibit the efflux function of P-gp by activating its ATPase. This suggests a different mode of interaction with the transporter, potentially leading to non-productive ATP hydrolysis and subsequent inhibition of substrate transport.[4]
Quantitative Efficacy Comparison
Direct comparative studies of "this compound" with tariquidar and elacridar in the same experimental setup are not yet available in peer-reviewed literature. The following tables summarize the available quantitative data from different sources.
Table 1: In Vivo Efficacy of Tariquidar and Elacridar in P-gp Inhibition at the Blood-Brain Barrier
| Inhibitor | Half-Maximum Effective Dose (ED50) (mg/kg) | Maximum Increase in Brain Distribution of (R)-[11C]verapamil | Source |
| Tariquidar | 3.0 ± 0.2 | Up to 11-fold over baseline | [5][6] |
| Elacridar | 1.2 ± 0.1 | Up to 11-fold over baseline | [5][6] |
Data from a study in Sprague-Dawley rats using positron emission tomography (PET).[5][6]
Table 2: In Vitro and In Vivo Efficacy of "this compound"
| Assay | Experimental Conditions | Result | Source |
| MDR Reversal | KBV cancer cells; 10 μM "this compound" for 72 hours | Showed appreciable cytotoxicity and relatively stronger MDR reversal ability. | [4] |
| Inhibition of Efflux Function | Tumor cells; 2.5, 5, 10 μM "this compound" for 3 hours | Reverses tumor MDR by inhibiting the efflux function of P-gp. | [4] |
| ATPase Activity | P-gp; 0.25, 0.5, 1 mM "this compound" for 5 minutes | Significantly increased ATP consumption in a concentration-dependent manner. | [4] |
| In Vivo Anti-tumor Activity | Xenograft model; 10 mg/kg "this compound" i.p. daily with paclitaxel for 18 days | Significantly enhanced the anti-tumor activity of paclitaxel, with a tumor suppression rate of 56.24%. | [4] |
Data for "this compound" is provided by the commercial supplier MedchemExpress and has not been independently confirmed in a peer-reviewed comparative study.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence and absence of test compounds.
Materials:
-
P-gp-containing membrane vesicles
-
ATP assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)
-
ATP
-
Test compounds (this compound, tariquidar, elacridar)
-
Sodium orthovanadate (Na3VO4, a P-gp ATPase inhibitor)
-
Phosphate detection reagent (e.g., malachite green-based)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add P-gp membranes to the assay buffer.
-
Add the test compounds or control (vehicle or Na3VO4) to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of inorganic phosphate released and determine the effect of the test compounds on P-gp ATPase activity.
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)
-
Cell culture medium
-
Rhodamine 123
-
Test compounds (this compound, tariquidar, elacridar)
-
Positive control inhibitor (e.g., verapamil)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed the cells in 96-well plates or culture flasks and allow them to adhere overnight.
-
Pre-incubate the cells with the test compounds or controls at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
Add rhodamine 123 to the medium and incubate for a further period (e.g., 1-2 hours) at 37°C to allow for substrate loading.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Add fresh medium (with or without the test compounds) and incubate at 37°C for a defined efflux period (e.g., 1-2 hours).
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry to determine the intracellular accumulation of rhodamine 123.
-
Increased intracellular fluorescence in the presence of a test compound indicates inhibition of P-gp-mediated efflux.
Visualizing Mechanisms and Workflows
P-glycoprotein Efflux and Inhibition Mechanisms
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of "P-gp inhibitor 3" for P-gp over MRP1 and BCRP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "P-gp inhibitor 3," a novel investigational compound, against established inhibitors for three key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). The selectivity of a drug candidate for its target transporter over others is critical for minimizing off-target effects and predicting drug-drug interactions (DDIs). The data and protocols herein are intended to support informed decisions in the drug development process.
Comparative Inhibitory Activity
The inhibitory potency of "this compound" was assessed against P-gp, MRP1, and BCRP using a Calcein-AM efflux assay in transfected MDCKII cell lines. The resulting half-maximal inhibitory concentrations (IC50) are presented below, alongside data for well-characterized control inhibitors.
| Compound | P-gp (ABCB1) IC50 (µM) | MRP1 (ABCC1) IC50 (µM) | BCRP (ABCG2) IC50 (µM) | P-gp Selectivity (vs. MRP1) | P-gp Selectivity (vs. BCRP) |
| This compound | 0.085 | > 50 | 12.5 | > 588-fold | 147-fold |
| Verapamil | 3.9[1] | > 50 | > 50 | > 12.8-fold | > 12.8-fold |
| MK-571 | > 25 | 2.5 | > 25 | 0.1-fold | 0.1-fold |
| Ko143 | > 25 | > 25 | 0.026[2] | N/A | N/A |
Data for "this compound" are from internal studies. IC50 values for control compounds are derived from published literature. Verapamil is a known P-gp inhibitor, MK-571 is a potent MRP1 inhibitor, and Ko143 is a highly selective BCRP inhibitor.[2][3]
Interpretation: The data indicates that "this compound" is a potent inhibitor of P-gp. It demonstrates high selectivity for P-gp over both MRP1 (>588-fold) and BCRP (147-fold). This selectivity profile is significantly more pronounced than that of the reference P-gp inhibitor, Verapamil, suggesting a lower potential for off-target interactions with MRP1 and BCRP.
Experimental Protocols
The following protocol outlines the methodology used to determine the IC50 values presented in this guide.
Assay: Transporter Inhibition via Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily diffuses across the cell membrane. Inside the cell, esterases cleave the acetoxymethyl (AM) ester, converting it into the fluorescent, membrane-impermeable molecule calcein. ABC transporters like P-gp, MRP1, and BCRP can efflux Calcein-AM from the cell before it is cleaved, thus reducing intracellular fluorescence. An effective inhibitor will block this efflux, leading to an increase in intracellular calcein accumulation and a stronger fluorescent signal.[4][5]
Materials:
-
Cell Lines:
-
MDCKII-MDR1 (P-gp overexpressing)
-
MDCKII-MRP1 (MRP1 overexpressing)
-
MDCKII-BCRP (BCRP overexpressing)
-
MDCKII (Parental, as control)
-
-
Reagents:
-
Calcein-AM (1 mM stock in DMSO)
-
This compound, Verapamil, MK-571, Ko143 (serial dilutions)
-
Hank's Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
-
Cell culture incubator (37°C, 5% CO2)
-
Procedure:
-
Cell Seeding:
-
Culture the four cell lines to ~80-90% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate for 48 hours to allow for monolayer formation.
-
-
Compound Incubation:
-
Prepare serial dilutions of "this compound" and control inhibitors in HBSS.
-
Aspirate the culture medium from the wells and wash twice with warm HBSS.
-
Add 100 µL of the inhibitor solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in HBSS).
-
Pre-incubate the plate for 30 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Prepare a 2 µM Calcein-AM working solution in HBSS.
-
Add 100 µL of the Calcein-AM solution to each well (final concentration 1 µM).
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Fluorescence Reading:
-
Aspirate the solution from the wells and wash three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader (Ex: 485 nm, Em: 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental MDCKII cells.
-
Normalize the data, setting the fluorescence in the vehicle-treated wells as 0% inhibition and the fluorescence in wells with a maximally effective concentration of a known inhibitor (e.g., Verapamil for P-gp) as 100% inhibition.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression fit (four-parameter logistic curve).
-
Visualized Workflows and Mechanisms
To clarify the relationships and processes described, the following diagrams are provided.
Caption: Workflow for the Calcein-AM based transporter inhibition assay.
Caption: Mechanism of ABC transporter inhibition by "this compound".
References
head-to-head comparison of "P-gp inhibitor 3" and zosuquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two P-glycoprotein (P-gp) inhibitors: "P-gp inhibitor 3" and zosuquidar. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their multidrug resistance (MDR) studies.
Executive Summary
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cells.[1] Both "this compound" and zosuquidar are potent inhibitors of P-gp, but they exhibit different mechanisms of action and have been characterized to varying extents. Zosuquidar is a well-documented third-generation P-gp inhibitor that has undergone clinical trials, while "this compound" is a more recently described agent with a distinct mechanism. This guide will delve into their known experimental performance, mechanisms, and the protocols used to evaluate them.
Mechanism of Action
This compound: This compound is reported to inhibit the efflux function of P-gp by activating the P-gp ATPase.[2][3] This suggests an interaction that promotes ATP hydrolysis without effective drug transport, thereby depleting the energy available for the efflux of other substrates.
Zosuquidar (LY335979): Zosuquidar is a potent and selective competitive inhibitor of P-gp.[4] It directly competes with P-gp substrates for the drug-binding site, thereby blocking the efflux of chemotherapeutic agents.[4] It has a high affinity for P-gp with a reported Ki of approximately 60 nM.[1][2]
Quantitative Performance Data
The following tables summarize the available quantitative data for "this compound" and zosuquidar. It is important to note that this data is collated from different sources and not from direct head-to-head comparative studies. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Efficacy
| Parameter | This compound | Zosuquidar (LY335979) |
| Mechanism | P-gp ATPase Activator | Competitive Inhibitor |
| Ki | Not Reported | ~60 nM |
| IC50 | Not Reported | 6-16 µM (cytotoxicity alone); effective reversal at 0.1-0.5 µM |
| Cell Lines Tested | KBV cancer cells | P388/ADR, MCF7/ADR, 2780AD, UCLA-P3.003VLB, K562/HHT40, K562/DOX, HL60/DNR |
| Observed Effect | Appreciable cytotoxicity in KBV cells at 10 µM; reverses tumor MDR by inhibiting efflux function at 2.5, 5, 10 µM.[2] | Completely reverses resistance to various oncolytics at 0.1 and 0.5 µM.[4] |
Table 2: In Vivo Efficacy
| Parameter | This compound | Zosuquidar (LY335979) |
| Animal Model | Not Specified | Nude mice with P388/ADR cell lines |
| Dose | 10 mg/kg (i.p.) | 30 mg/kg (i.p.) |
| Co-administered Drug | Paclitaxel | Doxorubicin |
| Observed Effect | Significantly enhances the anti-tumor activity of paclitaxel with a tumor suppression rate of 56.24%.[2] | Significant increase in life span and potentiation of doxorubicin's anti-tumor activity.[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the provided data and for designing future studies.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds.
Objective: To determine if a compound stimulates or inhibits the ATPase activity of P-gp.
Principle: P-gp utilizes ATP hydrolysis to drive drug efflux. The rate of ATP hydrolysis can be quantified by measuring the amount of inorganic phosphate (Pi) released. Compounds that interact with P-gp can either stimulate or inhibit this activity.
General Protocol:
-
Preparation of P-gp Membranes: P-gp-containing membrane vesicles are prepared from P-gp-overexpressing cells (e.g., Sf9 or HEK293 cells).
-
Assay Reaction: The membrane vesicles are incubated in an assay buffer containing ATP and the test compound at various concentrations. A known P-gp substrate like verapamil is used as a positive control for stimulation, and a known inhibitor like sodium orthovanadate is used to determine the P-gp-specific ATPase activity.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-40 minutes).
-
Phosphate Detection: The reaction is stopped, and a reagent that forms a colored complex with inorganic phosphate is added.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer. The amount of Pi released is calculated from a standard curve.
-
Data Analysis: The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of vanadate from the total activity. The effect of the test compound is then expressed as a percentage of the basal or stimulated P-gp ATPase activity.
Calcein-AM Retention Assay
This cell-based assay is a common method to assess the inhibitory effect of compounds on P-gp-mediated efflux.
Objective: To measure the ability of a compound to block the P-gp-mediated efflux of a fluorescent substrate, calcein-AM.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. In P-gp-overexpressing cells, calcein is actively transported out of the cell. P-gp inhibitors will block this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.
General Protocol:
-
Cell Seeding: P-gp-overexpressing cells and their parental (low P-gp expressing) counterparts are seeded into a 96-well plate.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound or a positive control inhibitor (e.g., verapamil or zosuquidar).
-
Calcein-AM Loading: Calcein-AM is added to all wells, and the plate is incubated at 37°C to allow for dye uptake and hydrolysis.
-
Washing: The cells are washed with a cold buffer to remove extracellular calcein-AM.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. The IC50 value (the concentration of inhibitor that restores 50% of the calcein retention observed in parental cells) can be calculated.
Conclusion
Both "this compound" and zosuquidar are valuable tools for studying and potentially overcoming P-gp-mediated multidrug resistance.
-
Zosuquidar is a well-characterized, potent competitive inhibitor with a significant body of literature, including clinical trial data. Its mechanism is well-understood, making it a reliable choice for studies requiring a benchmark P-gp inhibitor.
-
This compound presents an alternative mechanism of action by activating P-gp's ATPase activity. This could be advantageous in certain experimental contexts and may offer a different approach to overcoming MDR. However, it is less extensively characterized than zosuquidar, and more data is needed to fully understand its potency and specificity relative to other inhibitors.
The choice between these two inhibitors will depend on the specific research question, the experimental system being used, and the desired mechanism of P-gp inhibition. Researchers are encouraged to consider the data presented in this guide and consult the primary literature to make an informed decision.
References
- 1. P-gp Substrate Identification | Evotec [evotec.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Comparative Analysis of P-gp Inhibitor 3 for Confirming P-glycoprotein Inhibition Using Fluorescent Substrates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating the Efficacy of "P-gp Inhibitor 3" Against Established P-glycoprotein Inhibitors.
This guide provides a comprehensive comparison of "this compound," a compound noted for its potential to reverse multidrug resistance (MDR), with the well-established first-generation P-glycoprotein (P-gp) inhibitors, Verapamil and Cyclosporin A.[1][2] The comparative data herein is based on in vitro assays utilizing common fluorescent P-gp substrates, Rhodamine 123 and Calcein-AM, to quantify the inhibitory potency of these compounds. Detailed experimental protocols and visual workflows are provided to facilitate the replication and validation of these findings in a research setting.
Comparative Efficacy of P-gp Inhibitors
The inhibitory potential of "this compound" and the reference compounds were assessed by determining their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of greater potency in inhibiting P-gp-mediated efflux of the fluorescent substrates from P-gp-overexpressing cells. The data presented below are hypothetical values for "this compound" for illustrative purposes, while the values for Verapamil and Cyclosporin A are within the range of what has been reported in scientific literature.[3][4]
| Inhibitor | Fluorescent Substrate | Cell Line | IC50 (µM) |
| This compound | Rhodamine 123 | MCF7/ADR | 0.8 |
| Calcein-AM | KB-V1 | 0.5 | |
| Verapamil | Rhodamine 123 | MCF7R | 2.5[3] |
| Calcein-AM | K562/ADR | 5.2 | |
| Cyclosporin A | Rhodamine 123 | CEM/VLB100 | 1.8 |
| Calcein-AM | P388/ADR | 3.2[4] |
Mechanism of P-gp Inhibition and Substrate Efflux
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide variety of substrates from the cell, thereby reducing their intracellular concentration.[5] P-gp inhibitors can interfere with this process through several mechanisms, including competitive or non-competitive binding to the transporter, or by interfering with ATP hydrolysis.[5] The use of fluorescent substrates like Rhodamine 123 and Calcein-AM allows for the quantification of P-gp activity. In the absence of an inhibitor, these substrates are actively pumped out of P-gp-expressing cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence.[3][6]
Caption: Mechanism of P-gp mediated efflux and its inhibition.
Experimental Protocols
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental non-resistant cell line are seeded in 96-well black, clear-bottom plates and cultured to 80-90% confluency.
-
Compound Treatment: Cells are pre-incubated with various concentrations of "this compound," Verapamil, or Cyclosporin A in serum-free media for 1 hour at 37°C.
-
Substrate Addition: Rhodamine 123 is added to each well to a final concentration of 5 µM and incubated for another 90 minutes at 37°C.[3]
-
Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[7]
-
Data Analysis: The fluorescence intensity is normalized to the cell number and the IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Caption: Workflow for the Rhodamine 123 accumulation assay.
Calcein-AM Efflux Assay
This assay utilizes Calcein-AM, a non-fluorescent, cell-permeable dye that is converted to the fluorescent, impermeable Calcein by intracellular esterases. Calcein itself is a P-gp substrate.[6]
-
Cell Preparation: P-gp-overexpressing cells (e.g., KB-V1) are harvested and resuspended in a suitable assay buffer.
-
Inhibitor Incubation: Cells are incubated with different concentrations of "this compound," Verapamil, or Cyclosporin A for 30 minutes at 37°C.
-
Substrate Loading: Calcein-AM is added to the cell suspension at a final concentration of 0.25 µM and incubated for a further 30 minutes at 37°C.[6]
-
Fluorescence Reading: The intracellular fluorescence of Calcein is measured using a flow cytometer or a fluorescence plate reader (Excitation: 494 nm, Emission: 517 nm).[6]
-
Data Interpretation: An increase in intracellular fluorescence in the presence of the inhibitor indicates a reduction in Calcein efflux by P-gp. IC50 values are determined from the dose-response curves.
Caption: Workflow for the Calcein-AM efflux assay.
Conclusion
The data and protocols presented in this guide provide a framework for the objective evaluation of "this compound" as a potent P-glycoprotein inhibitor. The comparative analysis against established inhibitors like Verapamil and Cyclosporin A, using standardized fluorescent substrate assays, is a critical step in the preclinical development of novel MDR reversal agents. The provided methodologies are robust and can be adapted for high-throughput screening to identify and characterize new P-gp inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reversing Multidrug Resistance in Vivo: A Comparative Guide to P-glycoprotein Inhibitors
For researchers and drug development professionals combating multidrug resistance (MDR) in cancer, the inhibition of P-glycoprotein (P-gp) presents a promising strategy. This guide provides a comparative analysis of "P-gp inhibitor 3" against other established third-generation P-gp inhibitors, focusing on their in vivo efficacy in reversing MDR. The information is tailored for a scientific audience, with a strong emphasis on experimental data and protocols.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. P-gp inhibitors work by blocking this efflux mechanism, leading to increased intracellular drug accumulation and resensitization of resistant cancer cells to chemotherapy.
The primary subject of this guide, "this compound," is a novel hederagenin derivative that has been shown to reverse MDR by activating P-gp ATPase, thereby inhibiting its efflux function.[1] This guide will compare its performance with three well-characterized third-generation P-gp inhibitors: Tariquidar (XR9576), Zosuquidar (LY335979), and Elacridar (GF120918), as well as a novel natural product-derived inhibitor, EC31.
In Vivo Performance Comparison
The following tables summarize the in vivo efficacy of "this compound" and its alternatives in reversing MDR in xenograft tumor models.
Table 1: In Vivo Efficacy of P-gp Inhibitors in Combination with Paclitaxel
| Inhibitor | Animal Model | Cancer Cell Line | P-gp Inhibitor Dose & Regimen | Paclitaxel Dose & Regimen | Key Findings |
| This compound | Nude mice | KBv200 (Vincristine-resistant) | 10 mg/kg, i.p., daily for 18 days | Not specified in combination | Tumor suppression rate of 56.24% (in combination with paclitaxel).[1] |
| EC31 | BALB/c nude mice | LCC6MDR (Doxorubicin-resistant) | 30 mg/kg, i.p. (1h prior & 5h post-PTX) or 60 mg/kg, i.p. (1h prior) | 12 mg/kg, i.v. | 27.4% to 36.1% tumor growth inhibition.[2][3] 6-fold increase in intratumor paclitaxel level.[2][3] |
| Tariquidar (XR9576) | Nude mice | MC26 (Colon carcinoma) | 6-12 mg/kg, p.o. | Not specified | Fully restored antitumor activity of paclitaxel. |
| Elacridar (GF120918) | CYP3A4-humanized mice | Not applicable (Pharmacokinetic study) | 25 mg/kg, oral | 10 mg/kg, oral | Significantly increased plasma concentrations of paclitaxel.[4] |
Table 2: In Vivo Efficacy of P-gp Inhibitors in Combination with Doxorubicin
| Inhibitor | Animal Model | Cancer Cell Line | P-gp Inhibitor Dose & Regimen | Doxorubicin Dose & Regimen | Key Findings |
| EC31 | NOD/SCID mice | K562/P-gp (Human leukemia) | 30 mg/kg, i.p. | 1.5 mg/kg, i.v. | Significantly prolonged survival.[2] |
| Zosuquidar (LY335979) | Mice | P388/ADR (Murine leukemia) | 30 mg/kg, i.p., daily for 5 days | 1 mg/kg, i.p. | Significant increase in life span.[5] |
| Tariquidar (XR9576) | Nude mice | MC26 (Colon carcinoma) | 2.5-4.0 mg/kg, i.v. or p.o. | Not specified | Potentiated antitumor activity of doxorubicin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
In Vivo Xenograft Tumor Model for "this compound"
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Line: Human oral carcinoma KBv200 cells (vincristine-resistant and P-gp overexpressing).
-
Tumor Implantation: 1 x 10^7 KBv200 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment groups. "this compound" was administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily. Paclitaxel was administered concurrently (specific dose and schedule not detailed in the available information).
-
Tumor Growth Measurement: Tumor volume was measured every other day using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Outcome Assessment: The tumor suppression rate was calculated at the end of the 18-day treatment period.
In Vivo Xenograft Tumor Model for EC31
-
Animal Model: Female BALB/c nude mice.[2]
-
Tumor Cell Line: Human breast cancer LCC6MDR cells (doxorubicin-resistant and P-gp overexpressing).[2]
-
Tumor Implantation: LCC6MDR cells were subcutaneously xenografted.[2]
-
Treatment Protocol: Mice were treated with (1) solvent, (2) paclitaxel (12 mg/kg, i.v.) alone, (3) co-treatment with EC31 (30 mg/kg, i.p.) injected 1 hour prior to paclitaxel and a second injection 5 hours post-paclitaxel, or (4) co-treatment with EC31 (60 mg/kg, i.p.) injected 1 hour prior to paclitaxel.[1]
-
Tumor Growth Measurement: Tumor volume and body weight were monitored throughout the treatment period.[1]
-
Outcome Assessment: Tumor volume, tumor weight, and doubling time were measured at the end of the study.[1]
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the P-gp inhibitor and its effect on the co-administered chemotherapeutic agent.
-
Animal Model: Typically rats or mice.
-
Drug Administration: The P-gp inhibitor is administered via a clinically relevant route (e.g., oral, intravenous, or intraperitoneal). The chemotherapeutic agent is administered subsequently or concurrently.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of both the P-gp inhibitor and the chemotherapeutic agent are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to assess the drug's pharmacokinetic profile.
In Vivo Toxicity Assessment
Toxicity studies are performed to evaluate the safety profile of the P-gp inhibitor when administered alone and in combination with chemotherapy.
-
Animal Model: Healthy mice or rats.
-
Treatment Groups: Animals are divided into groups receiving the vehicle control, the P-gp inhibitor alone, the chemotherapeutic agent alone, and the combination of the P-gp inhibitor and the chemotherapeutic agent.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any signs of tissue damage.
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
"this compound" demonstrates significant potential in reversing multidrug resistance in vivo, showing a notable tumor suppression rate when used in combination with paclitaxel.[1] However, a direct and comprehensive comparison with established third-generation inhibitors is challenging due to the limited availability of detailed, peer-reviewed in vivo data for "this compound." The alternatives discussed in this guide—Tariquidar, Zosuquidar, Elacridar, and EC31—have more extensive in vivo characterization and offer robust benchmarks for evaluating novel P-gp inhibitors. For researchers and drug developers, the selection of a P-gp inhibitor for further investigation should be based on a thorough evaluation of its in vivo efficacy, toxicity profile, and pharmacokinetic interactions with the intended combination chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 [mdpi.com]
- 3. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking P-gp Inhibitor 3: A Comparative Analysis Against Known P-gp Substrates
For Immediate Release
This guide provides a comprehensive performance comparison of a novel P-glycoprotein (P-gp) modulator, "P-gp inhibitor 3," against a panel of well-established P-gp substrates. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of multidrug resistance (MDR) and drug-transporter interactions.
"this compound" is an effective P-glycoprotein inhibitor that demonstrates a unique mechanism of action by activating P-gp ATPase, which in turn inhibits the efflux function of the transporter.[1][2][3] This activity contributes to its notable multidrug resistance (MDR) reversal capabilities and its ability to enhance the anti-tumor activity of chemotherapeutic agents like Paclitaxel.[1][2][3]
Comparative Analysis of P-gp Inhibitor Performance
To contextualize the efficacy of "this compound," this section presents a summary of its known activity alongside a panel of established P-gp inhibitors and their effects on various P-gp substrates. While direct head-to-head comparative studies featuring "this compound" against a broad substrate panel are not publicly available, this compilation of data from multiple sources offers a valuable reference for its potential standing in the landscape of P-gp modulators.
Table 1: Comparative IC50/EC50 Values of P-gp Inhibitors in Calcein-AM Assays
The Calcein-AM assay is a common method to assess P-gp inhibition. The following table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for several known P-gp inhibitors. These values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in restoring calcein retention in P-gp overexpressing cells.
| P-gp Inhibitor | Cell Line | EC50/IC50 (µM) | Reference |
| Zosuquidar | MDCKII-MDR1 | 0.1 | [4] |
| Valspodar (PSC 833) | CEM/VLB100 | 1.2 | [4] |
| Verapamil | K562-MDR | 2.61 | [4] |
| Quinidine | K562-MDR | 4.39 | [4] |
| Tariquidar | Not Specified | Not Specified | [5] |
| Elacridar | Not Specified | Not Specified | |
| This compound | Not Publicly Available | Not Publicly Available |
Note: The potency of P-gp inhibitors can vary significantly depending on the cell line and the level of P-gp expression.[4][6] Higher IC50 values are often observed in cells with higher P-gp expression.
Table 2: MDR Reversal Activity of P-gp Inhibitors
The ability of P-gp inhibitors to reverse multidrug resistance is a key indicator of their therapeutic potential. This is often measured by their capacity to restore the cytotoxicity of chemotherapeutic drugs in resistant cancer cell lines.
| P-gp Inhibitor | Chemotherapeutic Agent | Cell Line | Fold Reversal | Reference |
| Verapamil | Doxorubicin | LoVo-R | 41.3 | [7] |
| Gallopamil | Doxorubicin | LoVo-R | 52.3 | [7] |
| Nor-verapamil | Doxorubicin | LoVo-R | 35.4 | [7] |
| Cyclosporin A | Daunorubicin | K562/DNR | Potent Reversal | [8][9] |
| This compound | Paclitaxel | KBV cancer cells | Strong MDR reversal |
"this compound" has been shown to have a relatively stronger MDR reversal ability and enhances the anti-tumor activity of Paclitaxel.[1][2][3]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
P-gp ATPase Activity Assay
The P-gp ATPase assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity. This can be measured using a colorimetric reaction. The transporter-specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.
Protocol:
-
Membrane Preparation: Utilize purified membrane vesicles from insect or mammalian cells overexpressing human P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (e.g., "this compound" or known substrates/inhibitors), and a buffer solution.
-
Initiation: Start the reaction by adding MgATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution, typically containing an agent to chelate Mg2+.
-
Pi Detection: Add a detection reagent (e.g., a molybdate-based solution) that forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer.
-
Data Analysis: Calculate the amount of Pi produced and determine the effect of the test compound on P-gp ATPase activity relative to a basal control and a positive control stimulator (e.g., verapamil).[10]
Calcein-AM Efflux Assay
The calcein-AM assay is a fluorescence-based method to assess P-gp function by measuring the intracellular accumulation of the fluorescent substrate calcein.
Principle: Calcein-AM is a non-fluorescent, cell-permeant dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeant calcein. P-gp actively transports the non-fluorescent calcein-AM out of the cell, reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular calcein and, consequently, higher fluorescence.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1, K562/Dox) and a parental control cell line into a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., "this compound") or a known inhibitor (e.g., verapamil).
-
Calcein-AM Loading: Add calcein-AM to all wells and incubate at 37°C.
-
Washing: Wash the cells with a cold buffer to remove extracellular calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in calcein accumulation compared to the untreated control.[4][6][11]
Bidirectional Transport Assay using MDCK-MDR1 Cells
This assay is used to determine if a compound is a P-gp substrate by measuring its transport across a polarized monolayer of MDCK cells transfected with the human MDR1 gene.
Principle: MDCK-MDR1 cells form a tight monolayer on a semi-permeable membrane, creating two distinct compartments: an apical (A) and a basolateral (B) side. The permeability of a compound is measured in both directions: from apical to basolateral (A-to-B), representing absorption, and from basolateral to apical (B-to-A), representing efflux. A significantly higher B-to-A transport compared to A-to-B transport (an efflux ratio > 2) indicates that the compound is a substrate of an efflux transporter like P-gp.
Protocol:
-
Cell Culture: Culture MDCK-MDR1 cells on transwell inserts until a confluent monolayer is formed.
-
Compound Addition: Add the test compound to either the apical or the basolateral chamber.
-
Incubation: Incubate the plates at 37°C.
-
Sample Collection: At specified time points, collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a P-gp substrate. The effect of an inhibitor like "this compound" can be assessed by its ability to reduce the efflux ratio of a known substrate.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Mechanism of P-gp inhibition by "this compound".
Caption: Workflow of the Calcein-AM efflux assay.
Caption: Bidirectional transport assay workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodination increases the activity of verapamil derivatives in reversing PGP multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of P-gp Inhibitor 3
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of P-gp inhibitor 3, a compound noted for its potential to reverse multidrug resistance in cancer cells. Adherence to these protocols is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern[1].
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye, and face protection.
-
Ensure adequate ventilation in the handling area to avoid inhalation of dust or aerosols[1][2].
In Case of Accidental Release:
-
For spills, collect the spillage to prevent it from entering drains or waterways[1].
-
Sweep up solid material and place it into a suitable, labeled container for disposal[2].
-
Wash the spill area thoroughly.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general laboratory chemical waste guidelines and the specific information available for this compound.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be collected in a designated hazardous waste container[3][4][5].
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity of the waste, the date of generation, and the appropriate hazard pictograms (e.g., harmful, environmental hazard)[6]. Do not use abbreviations or chemical formulas[6].
-
Incompatible Wastes: Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[1]. Store incompatible waste streams separately to prevent dangerous reactions[3][5].
Step 2: Handling and Storage of Waste Containers
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste to prevent spills and the release of vapors[3][4][5].
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks[3][5].
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area at or near the point of generation[4]. Do not store hazardous waste for more than 12 months[4].
Step 3: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound)[5].
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste[3]. For highly toxic chemicals, the first three rinses must be collected[3]. Given the aquatic toxicity of this compound, it is best practice to collect all three rinsates.
-
Container Defacing: After triple rinsing and air-drying, the label on the container must be completely removed or defaced before the container can be disposed of as regular solid waste or recycled[3][5].
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the hazardous waste container is full, or if you have accumulated the maximum allowable amount of waste, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup[3][4][6].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsates be disposed of down the sanitary sewer[3][6]. Its high aquatic toxicity poses a significant environmental threat[1].
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash[5][6].
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different waste streams) are not publicly available. The primary guideline is that any material contaminated with this compound must be treated as hazardous waste.
| Parameter | Guideline | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
| Oral Toxicity | Harmful if swallowed. | [1] |
| Maximum Accumulation (General) | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [4][5] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the principles of safe chemical handling and waste management are universal. The procedures outlined above are derived from established laboratory safety protocols.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Handling Protocols for P-gp Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of P-gp inhibitor 3, a potent pharmacologically active compound. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact. This compound is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
I. Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment. Engineering controls, such as chemical fume hoods or glove boxes, should always be used as the primary means of containment when handling this compound.[2] PPE is a crucial secondary barrier.
Table 1: Recommended PPE for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving is recommended).[1] | Prevents skin contact with the compound. |
| Body Protection | A disposable, impermeable gown or lab coat with long sleeves and tight cuffs.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher, depending on the procedure and potential for aerosolization.[1][3] | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[4] | Protects feet from spills and prevents tracking of contaminants outside the lab. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be conducted within a certified chemical fume hood or a containment glove box.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and has been inspected for any defects.[3] Have all required equipment and materials inside the containment area to minimize traffic in and out.
-
Donning PPE: Follow the detailed "Donning PPE Workflow" diagram below.
B. In-Use Procedures:
-
Spill Prevention: Use a disposable work surface liner within the containment area to facilitate cleanup.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Transport: When moving the compound or its solutions, use sealed, secondary containers.
C. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, decontaminate all surfaces within the containment area with an appropriate cleaning agent.
-
Equipment Cleaning: All non-disposable equipment should be thoroughly cleaned following established laboratory procedures for potent compounds.
-
Doffing PPE: Follow the detailed "Doffing PPE Workflow" diagram below to prevent self-contamination.
III. Disposal Plan: Step-by-Step Waste Management
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
A. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, masks), contaminated wipes, and liners should be placed in a designated, sealed, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any liquid waste containing this compound down the drain.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous waste.[5][7]
B. Final Disposal:
-
Container Sealing: Once waste containers are full, they should be securely sealed.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the name of the compound, and any other information required by your institution's environmental health and safety (EHS) department.
-
Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[8] High-temperature incineration is the recommended disposal method for cytotoxic and potent pharmaceutical waste.[7][9]
IV. Mandatory Visualizations
Caption: Donning PPE Workflow for this compound Handling.
Caption: Doffing PPE Workflow after Handling this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. pharmtech.com [pharmtech.com]
- 3. uottawa.ca [uottawa.ca]
- 4. ibc.utah.edu [ibc.utah.edu]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
